PRT-060318
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNTWOVDIXCHHS-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PRT-060318 mechanism of action in B-cells
An In-Depth Technical Guide on the Mechanism of Action of PRT-060318 in B-Cells
Introduction
This compound, also known as PRT318, is a potent, selective, and orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells, particularly B-lymphocytes.[1][2][3] It is a pivotal transducer of signals from the B-cell receptor (BCR), which is essential for B-cell development, activation, proliferation, and survival.[1] Dysregulation of the BCR signaling pathway is a known hallmark of numerous B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL), making Syk a compelling therapeutic target.[1][4] This technical guide provides a comprehensive analysis of this compound, focusing on its mechanism of action, its effects on B-cell function, and the experimental methodologies used for its evaluation.
Core Mechanism of Action: Inhibition of the B-Cell Receptor (BCR) Signaling Pathway
The primary mechanism of action of this compound is the potent and selective inhibition of Syk kinase.[1][5] It functions as an ATP-competitive inhibitor, binding to the kinase domain of Syk and preventing the transfer of phosphate (B84403) to downstream substrates.[2][3] This action effectively abrogates the entire signaling cascade originating from the BCR.
The BCR signaling process is initiated upon antigen binding, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR-associated CD79a and CD79b proteins by Src family kinases.[1][3] These phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, recruiting it to the BCR complex.[3] This recruitment leads to Syk's phosphorylation and activation, enabling it to phosphorylate a multitude of downstream effector molecules, including:
-
BLNK (B-cell Linker Protein)
-
PLCγ2 (Phospholipase C gamma 2)
-
Vav
Activation of these effectors propagates the signal through several key pathways that govern B-cell function:
-
PI3K/Akt Pathway : Promotes cell survival and proliferation.[1]
-
MAPK/ERK Pathway : Induces the expression of transcription factors crucial for B-cell activation and differentiation.[1]
-
Vav/Rac Pathway : Activates pathways involved in cytoskeletal rearrangement and cell migration.[1]
-
PLCγ2 Pathway : Generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively.[3][6]
By inhibiting Syk, this compound effectively blocks these downstream events, leading to the suppression of B-cell activation, proliferation, survival, and migration.[1][7]
Quantitative Data Presentation
This compound demonstrates potent and selective inhibition of Syk kinase and related cellular functions. The half-maximal inhibitory concentrations (IC50) from various assays are summarized below.
| Inhibitor | Target / Assay | Cell Type / System | IC50 Value | Reference |
| This compound | Syk (cell-free biochemical assay) | Cell-free | 4 nM | [7][8][9] |
| Erk1/2 Phosphorylation | Ramos (Burkitt's lymphoma B-cell) | 15.85 nM | [8][9] | |
| CD69 Expression | Primary Human B-cells | 631 nM (0.63 µM) | [8][9] | |
| B-ALL Cell Proliferation | Responsive Pre-B ALL cell lines | < 4.5 µM | [9][10] | |
| CLL Cell Survival (BCR triggered) | Primary CLL cells | Effective Antagonism | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of this compound's effects on B-cell function.
Cell Proliferation / Viability Assay (MTT/XTT Assay)
This assay assesses the ability of this compound to inhibit the proliferation and viability of B-cell lines.
Methodology:
-
Cell Seeding : Seed suspension B-cells (e.g., Ramos, Pre-B ALL) in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.[9]
-
Compound Addition : Prepare serial dilutions of this compound (dissolved in DMSO) and add to the wells.[7][9] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[9][10]
-
Reagent Addition : Add 20 µL of MTT solution (5 mg/mL) or 50 µL of XTT reagent to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization : For MTT, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan (B1609692) crystals.[9] This step is not required for XTT.
-
Data Acquisition : Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a plate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value using a non-linear regression curve fit.
B-Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on B-cell migration towards a chemoattractant, a key process in B-cell trafficking.
Methodology:
-
Cell Preparation : Pre-treat B-cells (e.g., primary CLL cells) with various concentrations of this compound or a vehicle control for 1-2 hours.[1]
-
Assay Setup : Place Transwell inserts (e.g., 5 µm pore size) into the wells of a 24-well plate. Add a chemoattractant (e.g., CXCL12, CXCL13) to the lower chamber.[7]
-
Cell Seeding : Seed the pre-treated cells into the upper chamber of the Transwell insert in a serum-free medium.[1]
-
Incubation : Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.[1]
-
Cell Counting : Remove the upper inserts. Collect the cells that have migrated to the lower chamber and count them using a cell counter or flow cytometer.
-
Data Analysis : Compare the number of migrated cells in the this compound-treated groups to the vehicle control to determine the percentage of migration inhibition.[1]
Phosphorylation Analysis (Western Blot)
This protocol is used to directly assess the inhibition of Syk phosphorylation and its downstream targets, such as Erk.
Methodology:
-
Cell Culture and Treatment : Culture B-cells (e.g., DHL4 or Ramos cells) and pre-incubate with this compound for 1 hour.[4]
-
BCR Stimulation : Activate the cells with an anti-IgG or anti-IgM antibody for 5-30 minutes at 37°C to stimulate BCR signaling.[4]
-
Cell Lysis : Immediately place cells on ice, pellet them by centrifugation, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and probe with primary antibodies specific for phospho-Syk (e.g., Y352), total Syk, phospho-Erk, and total Erk. A loading control like β-actin or GAPDH should also be used.
-
Detection : Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis : Quantify band intensity using densitometry software to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a highly selective and potent inhibitor of Syk kinase that effectively disrupts B-cell receptor signaling.[1] Its mechanism of action, centered on the ATP-competitive inhibition of Syk, translates into significant anti-proliferative, anti-survival, and anti-migratory effects in various B-cell models, particularly those from malignancies dependent on BCR signaling.[1][7][10] The quantitative data underscore its potency at both the enzymatic and cellular levels. The detailed experimental protocols provided offer a framework for researchers to further investigate the therapeutic potential of this compound and other Syk inhibitors in the context of B-cell-driven diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Substrate stiffness governs the initiation of B cell activation by the concerted signaling of PKCβ and focal adhesion kinase | eLife [elifesciences.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
PRT-060318: A Technical Guide to a Potent and Selective Syk Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRT-060318, also known as PRT318, is a potent, selective, and orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells, making it a compelling therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies.[1][2] This technical guide provides a comprehensive overview of the binding affinity, mechanism of action, and experimental protocols related to this compound.
Core Function and Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Syk kinase domain.[3][4] By binding to the ATP pocket, it blocks the catalytic activity of Syk, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascades initiated by immunoreceptors containing Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). This inhibitory action is central to its therapeutic potential in conditions driven by aberrant immune cell activation.
Quantitative Binding and Activity Data
The inhibitory potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Biochemical Assays | |
| Target | IC50 |
| Purified Syk Kinase | 4 nM |
| Cell-Based Assays | |||
| Assay | Cell Type/System | Parameter | Value |
| Erk1/2 Phosphorylation | Ramos (Burkitt's lymphoma B-cell) | IC50 | 15.85 nM |
| CD69 Expression | Primary B-cells | IC50 | 631 nM |
| Convulxin-induced Platelet Aggregation | Human Platelet-Rich Plasma | IC50 | 2.5 µM |
| B-ALL cell proliferation (responsive lines) | Pre-B ALL cell lines | IC50 | < 4.5 µM |
| Kinase Selectivity Profile | ||
| This compound Concentration | Syk Inhibition | Activity of Other Kinases |
| 50 nM | 92% | >70% activity retained in a panel of 270 kinases |
Signaling Pathways
This compound effectively abrogates signaling downstream of key immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcR), both of which are critically dependent on Syk.
B-Cell Receptor (BCR) Signaling Pathway
In B-cells, antigen binding to the BCR leads to the recruitment and activation of Syk, initiating a cascade that promotes B-cell proliferation, survival, and differentiation. This compound blocks this pathway, which is particularly relevant in B-cell malignancies like Chronic Lymphocytic Leukemia (CLL).
Fc Receptor (FcR) Signaling Pathway
In platelets and other myeloid cells, the cross-linking of Fc receptors by immune complexes triggers ITAM phosphorylation and subsequent Syk activation, leading to cellular responses like platelet aggregation. This pathway is implicated in conditions such as heparin-induced thrombocytopenia (HIT). This compound has been shown to inhibit this process.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are outlines for key in vitro experiments.
Biochemical Syk Kinase Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of this compound on purified Syk kinase activity. A common method is a luminescence-based assay that measures ADP production.
Principle: The amount of ADP produced in the kinase reaction is proportional to the kinase activity. This compound, as an ATP-competitive inhibitor, will reduce the amount of ADP generated.
Materials:
-
Purified recombinant Syk enzyme
-
Syk substrate (e.g., a generic tyrosine-containing peptide)
-
ATP
-
This compound
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Protocol Outline:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add the purified Syk enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Syk substrate and ATP (at a concentration near the Km for Syk).
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 value by fitting the dose-response data to a suitable model.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit Syk phosphorylation within a cellular context.
Principle: Upon activation of a relevant receptor (e.g., BCR), Syk undergoes autophosphorylation. This compound should prevent this phosphorylation in a dose-dependent manner.
Materials:
-
Relevant cell line (e.g., Ramos, DHL4 B-cells)
-
This compound
-
Cell culture medium
-
Stimulant (e.g., anti-IgG or anti-IgM)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-Syk, anti-total-Syk)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol Outline:
-
Culture cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgG) for a short period (e.g., 10-30 minutes).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-Syk and total Syk.
-
Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
This compound is a highly potent and selective inhibitor of Syk kinase with a well-defined ATP-competitive mechanism of action. Its ability to effectively block ITAM-mediated signaling in various immune cells has been demonstrated in both biochemical and cellular assays. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of Syk inhibition in a range of diseases.
References
PRT-060318: A Technical Guide to its Function in ITAM Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of PRT-060318, a selective Spleen Tyrosine Kinase (Syk) inhibitor, and its pivotal role in the modulation of Immunoreceptor Tyrosine-based Activation Motif (ITAM) signaling pathways.
Introduction to ITAM Signaling and Spleen Tyrosine Kinase (Syk)
Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) are critical signaling modules found within the cytoplasmic tails of various receptors in hematopoietic cells, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1] These pathways are fundamental for a range of cellular responses, from B-cell development and activation to platelet aggregation and inflammatory responses.
The signaling cascade is initiated upon ligand binding and receptor clustering, which leads to the phosphorylation of conserved tyrosine residues within the ITAM sequence by Src family kinases (SFKs). This phosphorylation event creates docking sites for the tandem SH2 domains of Spleen Tyrosine Kinase (Syk), a 72-kDa non-receptor tyrosine kinase.[1][2] The recruitment of Syk to the phosphorylated ITAMs results in its activation, positioning it as a central upstream kinase that initiates a cascade of downstream signaling events essential for cellular activation, proliferation, and survival.[3]
Mechanism of Action of this compound
This compound (also known as PRT318) is a potent and highly selective, small-molecule inhibitor of Syk.[4] Its primary mechanism of action is the competitive inhibition at the ATP-binding site of the Syk kinase domain. By occupying this site, this compound effectively prevents the phosphorylation and subsequent activation of Syk. This blockade is the core mechanism through which this compound disrupts ITAM-dependent signaling.
The inhibition of Syk activation by this compound has profound downstream consequences. It prevents the phosphorylation and activation of key signaling molecules such as Bruton's Tyrosine Kinase (BTK) and Phospholipase C-gamma 2 (PLCγ2). The inactivation of PLCγ2, in turn, suppresses the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a failure in intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. This comprehensive blockade effectively abrogates the cellular response triggered by ITAM receptor engagement.
Quantitative Efficacy of this compound
This compound has demonstrated potent inhibitory activity across a range of biochemical and cellular assays. Its efficacy is highlighted by low nanomolar to micromolar half-maximal inhibitory concentrations (IC50), which vary depending on the specific assay, cell type, and stimulus used.
| Inhibitor | Target / Assay | Cell Type / System | IC50 Value | Citation(s) |
| This compound | Syk (biochemical assay) | Cell-free | 4 nM | |
| Erk1/2 Phosphorylation | Ramos (Burkitt's lymphoma B-cell) | 15.85 nM | ||
| CD69 Expression | Primary B-cells | 631 nM | ||
| Convulxin-induced Platelet Aggregation | Human Platelet-Rich Plasma | 2.5 µM | ||
| B-ALL Cell Proliferation (responsive lines) | Pre-B Acute Lymphoblastic Leukemia | < 4.5 µM |
Effects on Key Cellular Systems
The targeted inhibition of Syk by this compound translates to specific and potent effects in various hematopoietic cell lineages.
-
Platelets: In platelets, ITAM signaling is triggered by receptors such as the GPVI/FcRγ complex (activated by collagen or convulxin) and FcγRIIA (activated by immune complexes). This compound effectively inhibits platelet activation and aggregation mediated through these ITAM-dependent pathways. This is particularly relevant in the pathophysiology of Heparin-Induced Thrombocytopenia (HIT), where immune complexes activate platelets via FcγRIIA. Preclinical studies in transgenic mouse models of HIT have shown that this compound can prevent both thrombocytopenia and thrombosis. Importantly, this compound shows high specificity, as it does not inhibit platelet activation mediated by G-protein coupled receptors (GPCRs) for agonists like ADP or thrombin.
-
B-Lymphocytes: B-cell receptor (BCR) signaling is a classic ITAM-driven pathway that is crucial for B-cell survival and proliferation. In malignant B-cells, such as those in Chronic Lymphocytic Leukemia (CLL) and certain types of Acute Lymphoblastic Leukemia (ALL), this pathway is often dysregulated. This compound effectively attenuates BCR-mediated signaling, antagonizes CLL cell survival, and inhibits the proliferation of sensitive pre-B ALL cell lines. It also inhibits the BCR-dependent secretion of chemokines like CCL3 and CCL4.
Key Experimental Protocols
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of Syk and its downstream target, Erk.
-
Cell Culture: Culture B-lymphoma cells (e.g., Ramos, DHL4) in appropriate media (e.g., RPMI with 10% FBS).
-
Inhibitor Incubation: Pre-incubate cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the ITAM pathway by adding an agonist, such as anti-IgM or anti-IgG (e.g., 5-10 µg/mL), for 10-30 minutes at 37°C.
-
Cell Lysis: Immediately place cells on ice and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Syk (e.g., Y352), total Syk, phospho-Erk1/2, and total Erk overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
This assay assesses the effect of this compound on platelet function in response to ITAM- and non-ITAM-mediated agonists.
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from whole blood collected in sodium citrate (B86180) tubes by centrifugation at a low speed (e.g., 200g for 10 minutes).
-
Inhibitor Incubation: Pre-incubate PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Aggregation Measurement: Place the PRP sample in a lumi-aggregometer. Add an agonist to induce aggregation.
-
ITAM Agonist: Use convulxin (a GPVI agonist) or immune complexes to assess ITAM-dependent aggregation.
-
Non-ITAM Agonist: Use ADP or a thrombin receptor agonist peptide (TRAP) as negative controls to confirm pathway specificity.
-
-
Data Analysis: Monitor the change in light transmittance over time. The maximum aggregation percentage is determined, and dose-response curves are generated to calculate IC50 values.
Conclusion
This compound is a highly specific and potent inhibitor of Spleen Tyrosine Kinase that acts directly at the core of ITAM-mediated signaling pathways. By preventing Syk activation, it effectively decouples receptor engagement from downstream cellular responses in hematopoietic cells. Its demonstrated efficacy in preclinical models of B-cell malignancies and antibody-mediated inflammatory conditions like HIT underscores its value as both a critical research tool for dissecting ITAM biology and as a promising therapeutic candidate for a range of human diseases.
References
PRT-060318: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRT-060318, also known as PRT318, is a potent, selective, and orally bioavailable small molecule inhibitor of spleen tyrosine kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase that plays a central role in the signal transduction of various immune cells.[1][2] By targeting Syk, this compound has demonstrated significant therapeutic potential in preclinical models of various hematological malignancies, such as chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL), as well as autoimmune disorders.[1] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, its mechanism of action, and key experimental data.
Core Mechanism of Action: Inhibition of Syk Kinase
This compound functions as a competitive inhibitor at the ATP-binding site of the Syk kinase domain. This inhibition prevents the phosphorylation and subsequent activation of Syk, thereby blocking its catalytic activity and abrogating the downstream signaling cascade. Syk is a crucial component of intracellular signaling pathways initiated by immunoreceptors containing immunoreceptor tyrosine-based activation motifs (ITAMs), such as the B-cell receptor (BCR) and Fc receptors (FcRs).
Upon ligand binding and receptor clustering, Src family kinases phosphorylate the tyrosine residues within the ITAMs, creating docking sites for the tandem SH2 domains of Syk. This recruitment to the receptor complex leads to the phosphorylation and activation of Syk, which then propagates the signal downstream. This compound effectively halts this process at its inception.
Downstream Signaling Pathways Modulated by this compound
The inhibitory action of this compound has profound effects on two major signaling pathways: the B-cell receptor (BCR) signaling pathway and the Fc receptor (FcR) signaling pathway.
B-Cell Receptor (BCR) Signaling
In B-cells, this compound effectively attenuates BCR-mediated signaling, a pathway frequently dysregulated in B-cell malignancies. By inhibiting Syk, this compound prevents the phosphorylation and activation of key downstream effector molecules, including:
-
Bruton's tyrosine kinase (BTK)
-
Phospholipase C-gamma 2 (PLCγ2)
-
Extracellular signal-regulated kinase (ERK)
The inhibition of these kinases disrupts critical cellular processes. For instance, the blockade of PLCγ2 activation prevents the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are essential for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively. Consequently, this compound abrogates the BCR-induced calcium flux. This disruption of BCR signaling ultimately inhibits B-cell proliferation, survival, and differentiation.
BCR Signaling Inhibition by this compound
Fc Receptor (FcR) Signaling
This compound also potently inhibits signaling downstream of Fc receptors, which are found on the surface of various immune cells like platelets, macrophages, and neutrophils. This is particularly relevant in conditions such as heparin-induced thrombocytopenia (HIT), where immune complexes activate platelets via the FcγRIIA receptor.
The mechanism of inhibition is similar to that in BCR signaling. Upon cross-linking of FcRs by immune complexes, Syk is recruited to the phosphorylated ITAMs of the receptor complex and becomes activated. Activated Syk then initiates a signaling cascade that leads to cellular responses like platelet activation and aggregation, phagocytosis, and cytokine release. By blocking Syk activation, this compound effectively prevents these FcR-mediated cellular events.
FcR Signaling Inhibition by this compound
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 for Syk Kinase | 4 nM | Purified Syk kinase | |
| IC50 for Erk1/2 Phosphorylation | 0.01585 µM | Ramos cells |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound on purified Syk kinase.
Methodology:
-
Purified recombinant Syk kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer system.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified, typically using methods such as radioisotope incorporation (32P-ATP) or an antibody-based detection system (e.g., ELISA with a phospho-specific antibody).
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of this compound.
Cellular Phosphorylation Assay (e.g., Erk1/2 Phosphorylation)
Objective: To assess the effect of this compound on the phosphorylation of downstream signaling molecules in a cellular context.
Methodology:
-
A suitable cell line (e.g., Ramos B-cells) is cultured under standard conditions.
-
Cells are pre-incubated with various concentrations of this compound for a specified duration (e.g., 30 minutes).
-
The signaling pathway of interest is stimulated (e.g., by cross-linking the BCR with an anti-IgM antibody).
-
Following stimulation, the cells are lysed to extract proteins.
-
The phosphorylation status of the target protein (e.g., Erk1/2) is determined by Western blotting or a quantitative immunoassay (e.g., MSD assay) using phospho-specific antibodies.
-
The IC50 value for the inhibition of phosphorylation is determined by analyzing the dose-response curve.
In Vivo Mouse Model of Heparin-Induced Thrombocytopenia (HIT)
Objective: To evaluate the efficacy of this compound in preventing thrombosis in a disease model.
Methodology:
-
A transgenic mouse model expressing human FcγRIIA is utilized.
-
Mice are treated with a HIT-like monoclonal antibody and heparin to induce a prothrombotic state.
-
A cohort of mice is orally administered this compound, while a control group receives a vehicle.
-
Platelet counts are monitored regularly throughout the study.
-
At the end of the study, the extent of thrombosis is assessed, for example, by histological analysis of lung tissue.
-
The efficacy of this compound is determined by comparing the platelet counts and thrombosis scores between the treated and control groups.
General Workflow for In Vivo HIT Model
Conclusion
This compound is a highly specific and potent inhibitor of Syk kinase that effectively disrupts downstream signaling pathways crucial for the pathophysiology of various diseases. Its ability to block BCR and FcR signaling underscores its therapeutic potential in B-cell malignancies and antibody-mediated inflammatory and thrombotic conditions. A thorough understanding of its mechanism of action and the application of robust experimental protocols are essential for the continued development and clinical application of this promising therapeutic agent.
References
PRT-060318: A Technical Guide to a Selective Spleen Tyrosine Kinase (Syk) Inhibitor in Fc Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRT-060318, also known as PRT318, is a potent, orally bioavailable small molecule inhibitor of spleen tyrosine kinase (Syk).[1] Syk is a critical non-receptor tyrosine kinase that plays a central role in the signaling cascades of various immune cells, particularly downstream of immunoreceptors featuring immunoreceptor tyrosine-based activation motifs (ITAMs).[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action within the Fc receptor (FcR) signaling cascade. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development.
Core Mechanism of Action: Inhibition of the Fc Receptor Signaling Cascade
Fc receptors, present on the surface of immune cells like macrophages, neutrophils, mast cells, and platelets, bind to the Fc region of antibodies.[2] When these antibodies are part of an immune complex (bound to an antigen), they cross-link Fc receptors, initiating a powerful intracellular signaling cascade.[2] A pivotal element of this cascade is the ITAM, a conserved motif within the cytoplasmic tail of the Fc receptor or its associated subunits.[2]
The signaling process, and the inhibitory action of this compound, can be summarized as follows:
-
Receptor Cross-linking: Immune complexes bind to and bring multiple Fc receptors into close proximity.
-
ITAM Phosphorylation: This cross-linking leads to the rapid phosphorylation of tyrosine residues within the ITAMs by Src family kinases.
-
Syk Recruitment and Activation: The now-phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk. This recruitment leads to the phosphorylation and activation of Syk itself.
-
Downstream Signaling: Activated Syk then phosphorylates a multitude of downstream substrates, including phospholipase C-gamma (PLCγ) and Bruton's tyrosine kinase (BTK), initiating a cascade that results in cellular activation, such as degranulation, phagocytosis, cytokine release, and platelet aggregation.
-
Inhibition by this compound: this compound acts as an ATP-competitive inhibitor at the kinase domain of Syk. By binding to the ATP pocket, it prevents the phosphorylation of Syk's downstream targets, effectively halting the signaling cascade initiated by Fc receptor engagement.
This targeted inhibition of the FcR-ITAM-Syk axis is the foundation of this compound's therapeutic potential in immune-mediated disorders.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the potency, selectivity, and efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell/Assay Type |
| Syk IC50 | 4 nM | Cell-free kinase assay |
| Kinase Selectivity | 92% inhibition of Syk at 50 nM | Panel of >270 kinases |
| >70% activity retained for other kinases at 50 nM | Panel of >270 kinases | |
| Convulxin-induced Platelet Aggregation IC50 | 2.5 µM | Human Platelet-Rich Plasma |
| Erk1/2 Phosphorylation IC50 | 15.85 nM | Ramos (Burkitt's lymphoma B-cell) |
| CD69 Expression IC50 | 631 nM | Primary B-cells |
Table 2: In Vivo Efficacy of this compound in a Transgenic Mouse Model of Heparin-Induced Thrombocytopenia (HIT)
| Parameter | This compound Treated | Vehicle Control | p-value |
| Nadir Platelet Count (% of baseline) | 89.8 ± 1.1% | 48.8 ± 6.7% | p = 0.00003 |
| Thrombosis Score | Significantly lower | Higher | < 0.05 |
| Oral Dose | 30 mg/kg, twice daily | Vehicle | - |
| Plasma Concentration (2 hrs post-dose) | 7.1 µM | - | - |
Detailed Experimental Protocols
In Vitro Platelet Aggregation Assay
This assay is designed to assess the direct effect of this compound on platelet activation and aggregation.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human whole blood (collected in 3.2% sodium citrate)
-
Platelet agonists (e.g., convulxin, ADP, HIT immune complexes)
-
Phosphate-buffered saline (PBS)
-
Light transmission aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to separate PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma (PPP), which will serve as the 100% aggregation reference.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm PRP samples to 37°C.
-
Add varying concentrations of this compound or vehicle (DMSO) to the PRP and incubate for 5-15 minutes at 37°C with stirring in an aggregometer cuvette.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the chosen platelet agonist (e.g., convulxin to assess GPVI-mediated aggregation, ADP for G-protein coupled receptor-mediated aggregation, or a HIT-like immune complex).
-
Record the change in light transmission for 5-10 minutes.
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each condition.
-
Dose-response curves are generated to calculate IC50 values for this compound against different agonists.
In Vivo Transgenic Mouse Model of Heparin-Induced Thrombocytopenia (HIT)
This in vivo model evaluates the efficacy of this compound in a disease-relevant context.
Materials:
-
Transgenic mice expressing human FcγRIIA
-
KKO (a mouse monoclonal HIT-like antibody)
-
Heparin
-
This compound
-
Vehicle (e.g., sterile water)
-
Hematology analyzer
Procedure:
-
Animal Model and Grouping:
-
Use transgenic mice homozygous for human FcγRIIA.
-
Divide mice into experimental and control groups, matched for sex and weight.
-
-
Induction of HIT:
-
On day 0, administer KKO (20 mg/kg, intraperitoneally) to all mice.
-
From days 1 through 7, administer heparin (1400 U/kg, subcutaneously) once daily.
-
-
Treatment Protocol:
-
The experimental group receives this compound (e.g., 30 mg/kg) orally via gavage twice daily from days 1 through 7.
-
The control group receives the vehicle on the same schedule.
-
-
Efficacy Endpoints:
-
Thrombocytopenia: Monitor platelet counts daily by collecting blood samples. The nadir platelet count is a key metric.
-
Thrombosis: At the end of the study, thrombosis can be assessed using techniques like histological analysis of lung tissue or a novel thrombosis visualization technique involving fluorescently labeled platelets.
-
Pharmacodynamic Assessment:
-
Plasma concentrations of this compound can be measured by liquid chromatography/tandem mass spectrometry to correlate drug exposure with efficacy.
Chronic Lymphocytic Leukemia (CLL) Cell Viability in Nurse-Like Cell (NLC) Co-culture
This assay assesses the ability of this compound to counteract the pro-survival signals provided to CLL cells by the microenvironment, mimicked by NLCs.
Materials:
-
Primary CLL cells and peripheral blood mononuclear cells (PBMCs) from CLL patients
-
This compound
-
DMSO
-
RPMI 1640 medium with 10% fetal bovine serum
-
24-well plates
-
Cell viability reagent (e.g., Annexin V/PI staining kit and flow cytometer)
Procedure:
-
Generation of Nurse-Like Cells (NLCs):
-
Isolate PBMCs from CLL patients.
-
Culture PBMCs in complete RPMI 1640 medium for 14 days. During this time, monocytes will adhere and differentiate into large, adherent NLCs.
-
-
CLL Cell Co-culture and Treatment:
-
Isolate CLL cells from the same or different patients.
-
Add the purified CLL cells to the 14-day old NLC cultures.
-
Treat the co-cultures with varying concentrations of this compound or a DMSO vehicle control.
-
-
Viability Assessment:
-
At specified time points (e.g., 24, 48, 72 hours), carefully collect the non-adherent CLL cells.
-
Assess CLL cell viability using a method such as Annexin V/PI staining followed by flow cytometry to quantify apoptosis.
-
Data Analysis:
-
Compare the percentage of viable CLL cells in the this compound-treated groups to the vehicle control group to determine the antagonist effect of this compound on NLC-mediated survival.
Conclusion
This compound is a potent and highly selective inhibitor of spleen tyrosine kinase with a well-defined mechanism of action. Its ability to effectively block ITAM-mediated signaling downstream of Fc receptors, as demonstrated in both in vitro and in vivo models, underscores its therapeutic potential for a range of immunological and hematological disorders. The preclinical data, particularly in models of heparin-induced thrombocytopenia and chronic lymphocytic leukemia, provide a strong rationale for its continued investigation and development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field.
References
Oral Bioavailability of PRT-060318: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRT-060318, also known as PRT318, is a selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1] Syk is a critical non-receptor tyrosine kinase involved in the signaling pathways of various immune cells, making it a promising therapeutic target for a range of hematological and autoimmune disorders.[1] This technical guide provides an in-depth overview of the publicly available data regarding the oral bioavailability and pharmacokinetics of this compound, with a focus on preclinical findings.
Core Mechanism of Action
This compound competitively inhibits the binding of ATP to the kinase domain of Syk.[1] This action blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that are crucial for the activation and function of immune cells like B-cells and platelets.[1] In the context of conditions such as heparin-induced thrombocytopenia (HIT), this compound has been shown to inhibit the FcγRIIA receptor signaling pathway in platelets, which is heavily dependent on Syk activation.[2]
Quantitative Pharmacokinetic Data
While this compound is established as an orally active compound, comprehensive pharmacokinetic data, including parameters such as Cmax, Tmax, AUC, and the definitive oral bioavailability percentage, are not extensively detailed in the public domain. However, key preclinical studies in mouse models of HIT provide some insight into its absorption and activity after oral administration.
A pivotal study demonstrated that a 30 mg/kg oral dose of this compound resulted in a plasma concentration sufficient to inhibit platelet aggregation.[3]
| Parameter | Value | Species | Dose | Route of Administration | Reference |
| Plasma Concentration (at 2 hours post-dose) | 7.1 ± 1.2 µM | Mouse | 30 mg/kg | Oral (gavage) | [3] |
| Dosing Regimen in Efficacy Studies | 30 mg/kg | Mouse | Twice daily for 7 days | Oral (gavage) | [3][4] |
Experimental Protocols
The following protocols are derived from preclinical studies investigating the efficacy of orally administered this compound.
In Vivo Efficacy Study in a Transgenic HIT Mouse Model
This model is utilized to assess the ability of this compound to prevent thrombocytopenia and thrombosis.[5]
1. Animal Model: Transgenic mice expressing human FcγRIIA and human platelet factor 4 are used to mimic the human condition of HIT.[5]
2. Induction of HIT:
- On day 0, mice are injected intraperitoneally with KKO, a murine monoclonal HIT-like antibody.[5]
- From day 1 to day 7, mice receive daily subcutaneous injections of heparin.[5]
3. Treatment Protocol:
- The experimental group receives this compound at a dose of 30 mg/kg, administered orally via gavage twice daily from day 1 to day 7.[5] The vehicle used for administration is sterile water.[3]
- The control group receives the vehicle (sterile water) on the same schedule.[3][5]
4. Efficacy Endpoints:
- Thrombocytopenia: Platelet counts are monitored daily using a hematology analyzer.[5]
- Thrombosis: Thrombosis is assessed at the end of the study. One method involves a novel thrombosis visualization technique where fluorescently labeled platelets are injected, and thrombus formation is induced and quantified.[5]
5. Pharmacodynamic Assessment:
- Plasma concentrations of this compound are determined by liquid chromatography/tandem mass spectrometry to correlate drug exposure with its efficacy.[5]
Visualizations
Signaling Pathway Inhibition
Caption: this compound inhibits Syk kinase within the FcγRIIA signaling cascade in platelets.
Experimental Workflow for Oral Bioavailability Assessment
Caption: Workflow for determining the plasma concentration of this compound after oral administration.
References
An In-depth Technical Guide on PRT-060318 (Cerdulatinib) for Chronic Lymphocytic Leukemia Research
Introduction
Chronic Lymphocytic Leukemia (CLL), the most prevalent leukemia in Western adults, is defined by the progressive accumulation of mature B-lymphocytes in the blood, bone marrow, and lymphoid tissues. The pathophysiology of CLL is intrinsically linked to the B-cell receptor (BCR) signaling pathway, which is crucial for the survival, proliferation, and trafficking of malignant B-cells.[1] Targeting key kinases within this pathway has become a cornerstone of modern CLL therapy.[2][3] This technical guide provides a comprehensive overview of PRT-060318, also known as Cerdulatinib (PRT062070), a dual inhibitor of Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAKs), for its application in CLL research.[4][5][6]
Core Mechanism of Action in CLL
This compound (Cerdulatinib) is an orally available, ATP-competitive small molecule inhibitor that uniquely targets both the BCR and cytokine signaling pathways, which are critical for CLL cell survival and proliferation.[4][6]
-
Syk Inhibition (BCR Pathway): Syk is a central kinase in the BCR signaling cascade.[7][8] Following antigen engagement with the BCR, Syk is activated and proceeds to phosphorylate downstream targets like Bruton's Tyrosine Kinase (BTK) and Phospholipase C gamma 2 (PLCγ2).[1][7] This cascade ultimately activates pro-survival transcription factors such as NF-κB.[5][9] Cerdulatinib effectively blocks Syk, thereby inhibiting the entire downstream BCR signaling pathway, which antagonizes CLL cell survival.[4][10]
-
JAK Inhibition (Cytokine Pathway): Cytokines like IL-4 and IL-6, present in the tumor microenvironment (e.g., bone marrow or lymph nodes), play a significant role in promoting CLL cell survival through the JAK-STAT pathway.[4][11] These cytokines bind to their receptors, activating JAKs, which then phosphorylate and activate STAT proteins (STAT3 and STAT6). Activated STATs up-regulate anti-apoptotic proteins, notably Mcl-1 and Bcl-xL, conferring resistance to apoptosis.[4][11] Cerdulatinib potently inhibits JAK1, JAK2, and JAK3, thereby blocking this pro-survival signaling from the microenvironment.[4][12]
By simultaneously targeting these two distinct but crucial pathways, Cerdulatinib can overcome the protective effects of the tumor microenvironment and has shown the ability to induce apoptosis in CLL cells where single-agent BTK inhibitors like ibrutinib (B1684441) may not.[4][5]
Signaling Pathway Diagram
Caption: Dual inhibition of Syk and JAK pathways in CLL by Cerdulatinib (this compound).
Quantitative Data
The preclinical and clinical activity of this compound (Cerdulatinib) has been quantified across various assays and studies.
Table 1: In Vitro Kinase Inhibitory Activity
This table summarizes the half-maximal inhibitory concentration (IC50) of Cerdulatinib against its primary kinase targets.
| Target Kinase | IC50 (nM) | Source |
| Syk | 32 | [4] |
| JAK1 | 12 | [12] |
| JAK2 | 6 | [12] |
| JAK3 | 8 | [12] |
| Tyk2 | 0.5 | [12] |
A related compound, this compound (PRT318), is a more selective Syk inhibitor with a reported IC50 of 4 nM.[10]
Table 2: In Vitro Cellular Activity in B-cell Malignancies
This table details the efficacy of Cerdulatinib in cellular assays, reflecting its impact on signaling pathways and cell viability.
| Assay / Cell Type | Endpoint | IC50 / Concentration | Source |
| B-cell Activation (CD69 Upregulation) | Inhibition | 0.11 µM (110 nM) | [12] |
| Primary CLL Patient Samples (n=60) | Apoptosis Induction | 0.37 - 10.02 µM | [12] |
| Ibrutinib-Resistant Primary CLL Cells | Proliferation Block | 250 - 500 nM | [12] |
| Overcoming Microenvironment Support (NLCs) | Induction of Apoptosis | 2 µM | [12] |
| BCR Signaling Inhibition (in primary DLBCL) | Dose-dependent effect | 0.3 - 1 µM | [12] |
| Whole Blood BCR Pathway Inhibition (Clinical) | Target Inhibition | 0.27 - 1.11 µmol/L (270-1110 nM) | [13] |
| Whole Blood Cytokine Pathways (IL-2, IL-4, IL-6) | Target Inhibition | 0.27 - 1.11 µmol/L (270-1110 nM) | [13] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for key experiments based on published studies.
Western Blotting for Phospho-protein Analysis
This method is used to confirm the on-target effect of Cerdulatinib by measuring the phosphorylation status of key signaling proteins.
Objective: To visualize the inhibition of Syk, BTK, JAK, and STAT phosphorylation in primary CLL cells.
Protocol:
-
Cell Preparation: Isolate primary CLL cells from patient samples using Ficoll-Paque density gradient centrifugation. Ensure cell viability is >95%.
-
Cell Treatment: Resuspend cells in complete RPMI 1640 medium. Pre-incubate cells with increasing doses of Cerdulatinib (e.g., 0.1, 0.5, 1, 2 µM) or DMSO (vehicle control) for 2-4 hours at 37°C.
-
Stimulation: To assess pathway activity, stimulate the cells with appropriate ligands for 15-30 minutes.
-
BCR Pathway: Soluble anti-IgM antibody.
-
JAK-STAT Pathway: Recombinant human IL-4 or IL-6.
-
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Syk, total Syk, phospho-STAT6, total STAT6, Mcl-1, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability and Apoptosis Assay
This assay quantifies the cytotoxic and pro-apoptotic effects of Cerdulatinib on CLL cells.
Objective: To determine the dose-dependent effect of Cerdulatinib on CLL cell viability and apoptosis.
Protocol:
-
Cell Plating: Plate primary CLL cells or CLL cell lines in a 96-well plate at a density of 2.5x10⁴ to 7x10⁵ cells/well.[14]
-
Drug Treatment: Treat cells with a serial dilution of Cerdulatinib (e.g., 0.1 to 10 µM) or DMSO vehicle control. For microenvironment protection assays, co-culture CLL cells with nurse-like cells (NLCs) or treat with CpG oligonucleotides.[14]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator.[14]
-
Apoptosis Measurement (Flow Cytometry):
-
Harvest the cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
-
-
Viability Measurement (MTS/CellTiter-Glo):
-
Add an MTS reagent (like CellTiter 96 AQueous One Solution) or a luminescent ATP assay reagent (CellTiter-Glo) to each well.
-
Incubate as per the manufacturer's instructions.
-
Read the absorbance at 490 nm (MTS) or luminescence using a plate reader.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells to calculate the percentage of viability or apoptosis. Plot the results to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for assessing Cerdulatinib-induced apoptosis and viability changes in CLL cells.
This compound (Cerdulatinib) is a potent dual inhibitor of Syk and JAK kinases, representing a rational therapeutic strategy for CLL.[4][5] By concurrently blocking BCR signaling and cytokine-mediated survival signals from the tumor microenvironment, it demonstrates robust anti-tumor activity, even in models of ibrutinib resistance.[4][5] The quantitative data and experimental protocols provided herein offer a technical foundation for researchers and drug development professionals to further investigate the role of dual Syk/JAK inhibition in the evolving landscape of CLL treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. B cell receptor signaling in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual SYK/JAK inhibition overcomes ibrutinib resistance in chronic lymphocytic leukemia: Cerdulatinib, but not ibrutinib, induces apoptosis of tumor cells protected by the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual SYK/JAK inhibition overcomes ibrutinib resistance in chronic lymphocytic leukemia: Cerdulatinib, but not ibrutinib, induces apoptosis of tumor cells protected by the microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel kinase inhibitor PRT062070 (Cerdulatinib) demonstrates efficacy in models of autoimmunity and B-cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. SYK inhibition thwarts the BAFF - B-cell receptor crosstalk and thereby antagonizes Mcl-1 in chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 9. B cell receptor signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cerdulatinib Pharmacodynamics and Relationships to Tumor Response Following Oral Dosing in Patients with Relapsed/Refractory B-cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical activity of a novel multi-axis inhibitor in aggressive and indolent B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Investigating PRT-060318 in Autoimmune Disease Models: A Technical Guide
An in-depth guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the selective Syk inhibitor, PRT-060318, in models of autoimmune and inflammatory disorders.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of spleen tyrosine kinase (Syk). Syk is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells. It is activated downstream of immunoreceptors, including B-cell receptors (BCR) and Fc receptors (FcRs), which are pivotal in the pathogenesis of numerous autoimmune diseases. By inhibiting Syk, this compound offers a targeted therapeutic approach to disrupt the inflammatory cascade and abrogate the pathological responses seen in conditions such as rheumatoid arthritis, systemic lupus erythematosus, and other immune-complex-mediated disorders. This technical guide summarizes the key preclinical findings for this compound in relevant autoimmune disease models, provides detailed experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action: Syk Inhibition
This compound is an ATP-competitive inhibitor of Syk with a high degree of selectivity.[1] Its mechanism of action is centered on blocking the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to cellular activation, proliferation, and the production of inflammatory mediators.
Signaling Pathway
The diagram below illustrates the central role of Syk in Fc Receptor (FcR) and B-Cell Receptor (BCR) signaling and the point of intervention for this compound.
Preclinical Efficacy in a Heparin-Induced Thrombocytopenia (HIT) Model
Heparin-induced thrombocytopenia (HIT) is a prothrombotic disorder mediated by antibodies against platelet factor 4 (PF4) complexed with heparin. This condition serves as a relevant in vivo model for an immune complex-mediated disease. This compound has been extensively studied in a transgenic mouse model of HIT, demonstrating its potential to mitigate key pathological features of the disease.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the efficacy of this compound in the context of HIT.
Table 1: In Vitro Efficacy of this compound on Platelet Aggregation
| Assay | Agonist | System | Endpoint | This compound Concentration | Result | Reference |
| Platelet Aggregation | HIT Immune Complex | Human Platelet-Rich Plasma (PRP) | % Aggregation | 0.3 - 3 µM | Complete inhibition | [1] |
| Platelet Aggregation | HIT Immune Complex | Human PRP | % Aggregation | ≤ 0.1 µM | No inhibition | |
| Platelet Aggregation | Convulxin (GPVI agonist) | Human PRP | IC50 | 2.5 µM | Potent inhibition | |
| Platelet Aggregation | ADP | Human PRP | - | Up to 50 µM | No inhibition |
Table 2: In Vivo Efficacy of this compound in a Transgenic HIT Mouse Model
| Parameter | Treatment Group | Dosing Regimen | Result | p-value | Reference |
| Nadir Platelet Count (% of baseline) | This compound | 30 mg/kg, oral, twice daily | 89.7% ± 3.69% | < 0.004 | |
| Nadir Platelet Count (% of baseline) | Vehicle Control | - | 47.8% ± 10.1% | - | |
| Thrombosis Score | This compound | 30 mg/kg, oral, twice daily | Significantly reduced | - | |
| Thrombosis Score | Vehicle Control | - | - | - |
Experimental Protocols
This assay is fundamental for determining the direct effect of Syk inhibitors on platelet activation and aggregation induced by HIT-like immune complexes.
Objective: To measure the ability of this compound to block platelet aggregation in response to stimulation by HIT immune complexes.
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) is prepared from blood samples (human or transgenic mouse).
-
Immune Complex Formation: HIT immune complexes are formed by incubating heparin and platelet factor 4 (PF4) together.
-
Inhibitor Incubation: The PRP is pre-incubated with varying concentrations of this compound or a vehicle control.
-
Initiation of Aggregation: Aggregation is initiated by adding a HIT-like antibody (e.g., KKO) to the PRP containing the pre-formed heparin-PF4 complexes.
-
Measurement: Platelet aggregation is monitored by the change in light transmission over time in an aggregometer.
This model is crucial for evaluating the efficacy of this compound against HIT-induced thrombocytopenia and thrombosis in a setting that mimics the human disease.
Objective: To assess the in vivo efficacy of this compound in preventing thrombocytopenia and thrombosis.
Methodology:
-
Animal Model: Transgenic mice expressing human FcγRIIA and human platelet factor 4 are used.
-
Disease Induction: Mice are treated with a HIT-like monoclonal antibody (KKO) and heparin to induce thrombocytopenia and a prothrombotic state.
-
Treatment: The experimental group receives orally dosed this compound (e.g., 30 mg/kg twice daily), while the control group receives a vehicle.
-
Monitoring: Platelet counts are monitored regularly to assess the development of thrombocytopenia.
-
Thrombosis Assessment: At the end of the study, thrombosis can be evaluated using techniques such as a novel thrombosis visualization method or histological examination of tissues like the lungs.
Application to Other Autoimmune Disease Models
While comprehensive preclinical data for this compound in classic autoimmune disease models such as collagen-induced arthritis (CIA) for rheumatoid arthritis and the MRL/lpr mouse model for systemic lupus erythematosus are not extensively available in the public domain, the underlying mechanism of Syk inhibition provides a strong rationale for its potential efficacy.
Rheumatoid Arthritis (RA)
In RA, the formation of immune complexes containing autoantibodies (e.g., rheumatoid factor and anti-citrullinated protein antibodies) leads to the activation of FcγRs on various immune cells, including macrophages and mast cells, in the synovium. This triggers the release of pro-inflammatory cytokines and enzymes that drive joint inflammation and destruction. Syk is a critical mediator of this FcγR-induced signaling. Therefore, inhibition of Syk by this compound is expected to ameliorate the signs and symptoms of arthritis. Studies with other selective Syk inhibitors have demonstrated efficacy in animal models of RA, showing reductions in inflammation and bone erosion.
Systemic Lupus Erythematosus (SLE)
The pathogenesis of SLE involves the production of autoantibodies against nuclear antigens, leading to the formation of immune complexes that deposit in various tissues, including the skin and kidneys, causing inflammation and damage. B-cell activation and proliferation, which are dependent on BCR signaling, are central to autoantibody production. Syk is essential for both BCR and FcγR signaling pathways. Consequently, this compound has the potential to intervene in SLE pathogenesis by inhibiting autoantibody production and blocking immune complex-mediated inflammation. Efficacy of Syk inhibition in preventing skin and kidney injury has been observed in lupus-prone mice treated with other Syk inhibitors.
Conclusion
This compound, a selective Syk inhibitor, has demonstrated significant preclinical efficacy in a model of immune complex-mediated disease. The robust data from the heparin-induced thrombocytopenia model, showcasing its ability to prevent both thrombocytopenia and thrombosis, underscores the potential of this therapeutic approach. While specific data for this compound in other autoimmune disease models like rheumatoid arthritis and systemic lupus erythematosus is limited, the critical role of Syk in the underlying pathophysiology of these conditions provides a strong scientific basis for its investigation and potential therapeutic application. Further studies are warranted to fully elucidate the therapeutic potential of this compound across a broader range of autoimmune and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of PRT-060318: A Selective Spleen Tyrosine Kinase (Syk) Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PRT-060318, also known as PRT318, is a potent, orally bioavailable, and highly selective small molecule inhibitor of spleen tyrosine kinase (Syk).[1] Syk is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells, making it a key therapeutic target for a range of hematological malignancies and autoimmune disorders.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its application in Chronic Lymphocytic Leukemia (CLL) and Heparin-Induced Thrombocytopenia (HIT).
Introduction
Spleen tyrosine kinase (Syk) is a pivotal enzyme in intracellular signaling cascades, particularly those involving immunoreceptors with immunoreceptor tyrosine-based activation motifs (ITAMs).[1] These receptors are crucial for the activation and function of a variety of immune cells, including B-cells and platelets.[1] The discovery of this compound stemmed from a high-throughput screening of chemical libraries by Yamanouchi Pharmaceutical Co., which identified a novel class of Syk inhibitors.[2] this compound emerged as a lead candidate due to its high potency and selectivity for Syk.
Physicochemical Properties
This compound is a small molecule with the chemical formula C18H24N6O and a molecular weight of 340.42 g/mol .
| Property | Value | Reference |
| IUPAC Name | 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[(3-methylphenyl)amino]-5-pyrimidinecarboxamide | |
| CAS Number | 1194961-19-7 | |
| Molecular Formula | C18H24N6O | |
| Molecular Weight | 340.42 | |
| Solubility | Soluble in DMSO, not soluble in water |
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the kinase domain of Syk. This inhibition blocks the catalytic activity of Syk, preventing the phosphorylation of its downstream substrates and thereby abrogating the signaling cascade.
Inhibition of B-cell Receptor (BCR) Signaling
In B-cells, Syk is essential for signaling downstream of the B-cell receptor (BCR). Upon antigen binding, Syk is recruited to the phosphorylated ITAMs of the BCR complex, initiating a signaling cascade that leads to B-cell proliferation, survival, and differentiation. This compound effectively blocks this pathway, leading to the inhibition of BCR-dependent B-cell activation. This is particularly relevant in B-cell malignancies like Chronic Lymphocytic Leukemia (CLL), where aberrant BCR signaling is a key driver of disease progression. This compound has been shown to induce apoptosis in CLL B-cells and inhibit the secretion of key chemokines such as CCL3, CCL4, and CXCL13.
Inhibition of BCR Signaling by this compound
Inhibition of Fc Receptor (FcR) Signaling in Platelets
This compound also inhibits signaling downstream of Fc receptors (FcRs) that contain ITAMs. This is particularly relevant in the pathophysiology of heparin-induced thrombocytopenia (HIT). In HIT, immune complexes of heparin and platelet factor 4 (PF4) bind to and cross-link FcγRIIA receptors on platelets. This leads to ITAM phosphorylation, Syk activation, and subsequent platelet activation and aggregation. By inhibiting Syk, this compound prevents this FcγRIIA-mediated platelet activation.
References
Methodological & Application
Application Notes and Protocols for PRT-060318 in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRT-060318 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a critical enzyme in the signaling pathways of platelet activation.[1][2] Syk plays a central role in signal transduction downstream of immunoreceptor tyrosine-based activation motif (ITAM)-containing receptors, such as the glycoprotein (B1211001) VI (GPVI) collagen receptor and the FcγRIIA receptor.[1] Activation of these receptors by their respective ligands initiates a signaling cascade heavily dependent on Syk, leading to platelet activation, aggregation, and thrombus formation.[1] this compound, also known as PRT318, is an ATP-competitive inhibitor of Syk with an IC50 of 4 nM.[1][2] By selectively targeting the Syk-mediated pathway, this compound serves as a valuable tool for investigating the specific contributions of ITAM-mediated signaling in platelet function and for exploring its therapeutic potential in thrombotic disorders such as heparin-induced thrombocytopenia (HIT).[3][4][5]
These application notes provide a detailed protocol for utilizing this compound to assess in vitro platelet aggregation, offering insights into its mechanism of action and inhibitory effects.
Mechanism of Action
This compound acts as a selective adenosine (B11128) triphosphate (ATP)-competitive inhibitor of Syk kinase.[1][3] By binding to the ATP-binding pocket of Syk, it prevents the phosphorylation of downstream signaling molecules.[1] This action effectively blocks the intracellular signaling cascade that leads to platelet activation and aggregation mediated by ITAM-containing receptors like GPVI and FcγRIIA.[1][4] Notably, this compound does not inhibit platelet aggregation induced by G-protein coupled receptor agonists such as ADP or thrombin, highlighting its specificity for the Syk-dependent pathway.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies investigating the efficacy of this compound in inhibiting platelet aggregation.
| Parameter | Agonist | Species | Value | Reference |
| IC50 | Purified Syk Kinase | - | 4 nM | [1][2] |
| Inhibition | HIT Immune Complex | Human | Complete inhibition at ≥ 0.3 µM | [4] |
| Inhibition | Convulxin (GPVI agonist) | Human | Dose-dependent inhibition | [4] |
| No Inhibition | ADP | Human | No effect | [4][6] |
| No Inhibition | Thrombin (TRAP-6) | Human | No effect | [4] |
| In Vivo Study Parameter | Dose | Species | Observation | Reference |
| Platelet Aggregation Inhibition | 10 mg/kg (oral, twice daily) | Mouse | 36% ± 31% | [4] |
| Platelet Aggregation Inhibition | 30 mg/kg (oral, twice daily) | Mouse | 81% ± 34% | [4] |
| Plasma Concentration (2 hrs post-dose) | 30 mg/kg (oral, twice daily) | Mouse | 7.1 ± 1.2 µM | [4] |
Signaling Pathway Diagram
The diagram below illustrates the central role of Syk in the GPVI and FcγRIIA signaling pathways in platelets and the point of inhibition by this compound.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol details the assessment of this compound's effect on platelet aggregation induced by various agonists using light transmission aggregometry.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human whole blood (collected in 3.2% or 3.8% sodium citrate)[1][3]
-
Platelet agonists (e.g., convulxin, collagen, ADP, HIT immune complexes)[3][4]
-
Phosphate-buffered saline (PBS)
-
Light transmission aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human donors into tubes containing sodium citrate.
-
Centrifuge the whole blood at 150-240 x g for 10-20 minutes at room temperature with the centrifuge brake off to separate the PRP.[1][3]
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma (PPP), which will serve as a reference for 100% aggregation.[1]
-
Adjust the platelet count of the PRP to 2.5 x 10⁸ platelets/mL with PPP if necessary.[1]
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of the stock solution to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept below 0.5%.[1]
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C for 10-15 minutes.[1]
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.[1]
-
In an aggregometer cuvette with a stir bar, pre-incubate the PRP with varying concentrations of this compound or vehicle (DMSO) for 5-15 minutes at 37°C.[1][3]
-
Initiate platelet aggregation by adding the chosen agonist (e.g., convulxin, ADP, or pre-formed HIT immune complexes).[3][4]
-
Record the change in light transmission for 5-30 minutes. An increase in light transmission corresponds to platelet aggregation.[1][3]
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro platelet aggregation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols: PRT-060318 for In Vivo Mouse Models of Heparin-Induced Thrombocytopenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PRT-060318, a novel spleen tyrosine kinase (Syk) inhibitor, in a transgenic mouse model of Heparin-Induced Thrombocytopenia (HIT). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of Syk inhibitors for HIT.
Introduction
Heparin-Induced Thrombocytopenia (HIT) is a severe, immune-mediated adverse reaction to heparin that paradoxically leads to a high risk of thrombosis.[1][2][3] The pathogenesis involves the formation of antibodies against complexes of platelet factor 4 (PF4) and heparin.[1][4] These immune complexes activate platelets via the FcγRIIA receptor, triggering a signaling cascade heavily dependent on spleen tyrosine kinase (Syk). Inhibition of Syk, therefore, presents a promising therapeutic strategy to interrupt this pathological process. This compound (also referred to as PRT318) is a selective Syk inhibitor that has demonstrated efficacy in preventing thrombocytopenia and thrombosis in a preclinical mouse model of HIT.
Data Presentation
In Vitro and In Vivo Efficacy of this compound
| Parameter | Value/Result | System/Model | Condition/Agonist | Reference |
| Syk Kinase Inhibition (IC50) | 4 nM | Purified Syk Kinase | - | |
| Platelet Aggregation Inhibition (IC50) | 2.5 ± 0.2 µM | Human Platelet-Rich Plasma (PRP) | Convulxin (8 ng/mL) | |
| HIT IC-Induced Aggregation Inhibition | Complete inhibition at 0.3 - 3 µM | Human and Transgenic Mouse Platelets | HIT Immune Complex | |
| ADP-Induced Aggregation | No inhibition up to 50 µM | Human Platelets | ADP (5 µM) | |
| In Vivo Oral Dose | 30 mg/kg, twice daily | Transgenic HIT Mouse Model | - | |
| Plasma Concentration (2 hrs post-dose) | 7.1 µM | Transgenic HIT Mouse Model | - | |
| Nadir Platelet Count (% of baseline) | 89.8 ± 1.1% (this compound treated) vs. 48.8 ± 6.7% (Vehicle control) | Transgenic HIT Mouse Model | HIT Induction | |
| Thrombosis Score | Significantly lower in this compound treated mice | Transgenic HIT Mouse Model | HIT Induction |
Signaling Pathway
The diagram below illustrates the central role of Syk in the FcγRIIA-mediated platelet activation pathway in HIT and the inhibitory action of this compound.
Caption: FcγRIIA signaling cascade in HIT and the inhibitory target of this compound.
Experimental Protocols
In Vivo Transgenic HIT Mouse Model
This protocol describes the induction of HIT in a transgenic mouse model and the administration of this compound to assess its therapeutic efficacy.
Animal Model:
-
Transgenic mice expressing human FcγRIIA are utilized, as this receptor is crucial for HIT pathogenesis and is not present in wild-type mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile water)
-
KKO (a mouse monoclonal HIT-like antibody)
-
Heparin
-
Syringes and needles for intraperitoneal and subcutaneous injections
-
Oral gavage needles
-
Blood collection supplies (e.g., retro-orbital plexus)
-
Hematology analyzer
Procedure:
-
Animal Acclimation: Acclimate transgenic mice to the facility for at least one week before the experiment.
-
Baseline Blood Collection: Three days prior to the start of the study, collect a baseline blood sample from each mouse to determine the initial platelet count.
-
HIT Induction:
-
On Day 0, administer a single intraperitoneal (IP) injection of the HIT-like monoclonal antibody KKO (20 mg/kg body weight).
-
-
Treatment Administration:
-
Divide the mice into two groups: a treatment group and a vehicle control group.
-
From Day 1 to Day 7, administer this compound to the treatment group at a dose of 30 mg/kg body weight orally via gavage, twice a day.
-
Administer the vehicle (sterile water) to the control group on the same schedule.
-
-
Heparin Administration:
-
From Day 1 to Day 7, administer heparin to all mice at a dose of 1400 U/kg subcutaneously, once daily. This is done to induce the formation of the pathogenic immune complexes.
-
-
Monitoring:
-
Monitor the platelet counts daily from Day 1 through Day 7.
-
Thrombosis can be assessed using a novel thrombosis visualization technique, which may involve injecting fluorescently labeled platelets and inducing thrombus formation.
-
Experimental Workflow Diagram
Caption: In vivo experimental workflow for this compound in the HIT mouse model.
Conclusion
The provided data and protocols summarize the key findings and methodologies for evaluating this compound in a preclinical model of HIT. The potent and selective inhibition of Syk by this compound effectively prevents the downstream signaling cascade that leads to platelet activation, thrombocytopenia, and thrombosis. These application notes serve as a valuable resource for researchers investigating novel therapeutics for Heparin-Induced Thrombocytopenia.
References
- 1. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for PRT-060318 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRT-060318, also known as PRT318, is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical mediator in the signaling pathways of immunoreceptors.[1][2] Syk plays a key role in the activation and function of various immune cells, making it a significant target in the research and development of treatments for autoimmune diseases, inflammation, and certain hematological cancers.[1][3] Accurate and consistent preparation of a this compound stock solution is the foundational step for reliable and reproducible experimental results in in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Quantitative Data Summary
The following table summarizes the essential physical and chemical properties of this compound, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Synonyms | PRT318, P142–76 | [1] |
| Molecular Formula | C₁₈H₂₄N₆O | [1][4] |
| Molecular Weight | 340.42 g/mol | [1] |
| CAS Number | 1194961-19-7 | [1][4] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility in DMSO | 75 mg/mL (181.44 mM) | [3][5] |
| Solubility in Water | Insoluble | [1][5] |
| Solubility in Ethanol | Insoluble | [5] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's application, the following diagrams illustrate its mechanism of action and the general workflow for preparing a stock solution.
Figure 1: Simplified signaling pathway showing the inhibitory action of this compound on Syk kinase.
Figure 2: Experimental workflow for preparing this compound stock solution in DMSO.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of a this compound stock solution in DMSO. Adherence to these steps is crucial for ensuring the quality and stability of the stock solution.
Materials and Equipment
-
This compound solid powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation Protocol (Example: 10 mM Stock)
-
Pre-Preparation:
-
Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can affect the compound's stability and solubility.[6]
-
Ensure that fresh, anhydrous DMSO is used, as moisture can reduce the solubility of this compound.[5][6]
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.404 mg of this compound (Molecular Weight = 340.42 g/mol ).
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO to the 3.404 mg of compound.
-
Close the tube tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution.[6]
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, brief sonication in a water bath can be used to aid the process.[3]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.[6] This minimizes the number of freeze-thaw cycles, which can degrade the compound over time.[3]
-
For long-term storage (months to years), store the aliquots at -80°C.[2][6] For short-term storage (weeks to months), -20°C is acceptable.[1][2] Properly stored, the DMSO stock solution is stable for at least one year at -20°C and up to two years at -80°C.[2][3]
-
Recommendations for Use in Cell Culture
-
When preparing working concentrations for cell-based assays, perform serial dilutions in the appropriate cell culture medium.[6]
-
It is advisable to pre-warm the cell culture medium to 37°C before adding the this compound stock solution to prevent precipitation.[6]
-
The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[3][7]
-
Aqueous solutions of this compound are known to be unstable.[6] For experiments lasting longer than 24-48 hours, it is recommended to replace the medium with freshly prepared this compound solution every 24-48 hours to maintain a consistent active concentration of the inhibitor.[6]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | Ensure the final DMSO concentration is sufficient to maintain solubility. Perform serial dilutions. Pre-warm the aqueous medium before adding the DMSO stock.[6] |
| Inconsistent experimental results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot for each experiment. Ensure proper long-term storage at -80°C.[3] |
| Cloudiness in cell culture media | Poor dissolution of the stock solution or precipitation in the media. | Ensure the DMSO stock is fully dissolved before use. Test the solubility of the desired final concentration in your specific cell culture medium.[6] |
By following these detailed protocols and guidelines, researchers can ensure the consistent and effective use of this compound in their studies, leading to more reliable and reproducible scientific outcomes.
References
Application Notes and Protocols for PRT-060318 Cell Viability Assays in Chronic Lymphocytic Leukemia (CLL) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRT-060318, also known as PRT318, is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk) with an IC50 of approximately 4 nM.[1][2] Syk is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling, a pathway frequently dysregulated in B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL).[3][4] In CLL, constitutive activation of the BCR pathway provides essential signals for cell survival, proliferation, and interaction with the tumor microenvironment. This compound, by competitively binding to the ATP-binding pocket of Syk, effectively blocks its phosphorylation and activation, thereby inhibiting downstream signaling cascades that promote CLL cell survival.[3] Preclinical studies have demonstrated that this compound can antagonize CLL cell survival, inhibit migration, and reduce the secretion of supportive chemokines.[2][4]
These application notes provide detailed protocols for assessing the effects of this compound on the viability of CLL cell lines, along with a summary of reported quantitative data and visual representations of the underlying signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in CLL.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Syk IC50 | 4 nM | Cell-free kinase assay | [1][2] |
| Syk Inhibition | 92% inhibition at 50 nM | Kinase inhibition assay | [2] |
Table 2: Effects of this compound on CLL Cell Viability and Function
| Effect | Cell Lines/Conditions | Concentrations Tested | Incubation Time | Key Findings | Reference |
| Inhibition of Cell Growth | LY7, LY18 (sensitive); LY3, LY4 (resistant) | 0-3 µM | 0-72h | Dose-dependent inhibition of growth in sensitive cell lines. | [1] |
| Abrogation of Pro-survival Signals | Primary CLL cells (n=19) | Not specified | 24, 48, 72h | Reversed the pro-survival effect of anti-IgM stimulation. | [4] |
| Antagonism of Cell Survival | Primary CLL cells | Not specified | 24, 48, 72h | Effectively antagonized CLL cell survival in co-culture with nurse-like cells. | [2] |
| Inhibition of Chemokine Secretion | Primary CLL cells (n=7) | Not specified | 24h | Significantly decreased anti-IgM-induced CCL3 and CCL4 secretion. | [4] |
| Inhibition of Migration | Primary CLL cells | Not specified | Not applicable | Inhibited migration towards CXCL12 and CXCL13. | [2] |
Signaling Pathway and Experimental Workflow
B-Cell Receptor (BCR) Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits Syk, a key kinase in the BCR signaling pathway in CLL cells.
Experimental Workflow for CLL Cell Viability Assay
Caption: Step-by-step workflow for assessing CLL cell viability after this compound treatment.
Experimental Protocols
This section provides a detailed protocol for determining the effect of this compound on the viability of CLL cells using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Cell Viability Assay
Materials:
-
CLL cell lines (e.g., MEC-1, JVM-2) or primary CLL cells
-
This compound (stock solution in DMSO)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture CLL cells in complete RPMI-1640 medium.
-
Perform a cell count and check viability using trypan blue exclusion (viability should be >95%).
-
Centrifuge the cell suspension and resuspend the cells in fresh medium to a concentration of 5 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (resulting in 5 x 10^4 cells/well).
-
Include wells for vehicle control (DMSO) and blank (medium only).
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).
-
Add the diluted this compound solutions to the respective wells. For the vehicle control, add medium containing the same final concentration of DMSO as the highest drug concentration wells.
-
The final volume in each well should be uniform (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently on a plate shaker for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve.
Alternative Protocol: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
For a more sensitive and higher-throughput alternative, a luminescent assay that measures ATP levels can be used.
-
Follow steps 1-3 of the MTT protocol.
-
After incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the luminescent reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of cell viability as described for the MTT assay, substituting luminescence for absorbance values.
Conclusion
This compound is a selective Syk inhibitor that effectively targets the BCR signaling pathway, which is crucial for the survival and proliferation of CLL cells. The provided protocols offer robust methods for quantifying the dose-dependent effects of this compound on the viability of CLL cell lines in vitro. These assays are fundamental for preclinical evaluation and for further dissecting the role of Syk in CLL pathogenesis.
References
Application Notes and Protocols for Western Blot Analysis of Phospho-Syk (Tyr525/526) with PRT-060318
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the intracellular signal transduction of hematopoietic cells.[1] It is a key mediator of immunoreceptor signaling, including the B-cell receptor (BCR) and Fc receptors.[1] Upon receptor activation, Syk is recruited to immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes phosphorylated on multiple tyrosine residues, leading to its activation and the initiation of downstream signaling cascades that regulate cellular responses such as proliferation, differentiation, and phagocytosis.[1] The phosphorylation of tyrosines Y525 and Y526 in the activation loop is crucial for Syk's catalytic activity.[1]
PRT-060318 is a potent and highly selective inhibitor of Syk kinase activity with an IC50 of 4 nM.[2] It serves as a valuable tool for studying the role of Syk in various cellular processes and for investigating its potential as a therapeutic target in diseases such as B-cell malignancies and autoimmune disorders. These application notes provide a detailed protocol for performing a Western blot to analyze the phosphorylation of Syk at Tyr525/526 in response to cellular stimulation and its inhibition by this compound.
Syk Signaling Pathway and Inhibition by this compound
Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated that involves the phosphorylation of ITAMs within the BCR complex. Syk is then recruited to these phosphorylated ITAMs, leading to its own phosphorylation and activation. Activated Syk proceeds to phosphorylate downstream substrates, culminating in cellular responses like B-cell proliferation and survival. This compound acts as a competitive inhibitor of ATP binding to the Syk kinase domain, thereby blocking its catalytic activity and preventing the downstream signaling cascade.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Syk Kinase Activity) | 4 nM | Purified Syk kinase | |
| Inhibition of Erk1/2 Phosphorylation | IC50 = 0.01585 µM | Ramos cells | |
| Inhibition of CD69 Expression | IC50 = 0.63096 µM | Human primary B cells |
Experimental Protocol: Western Blot for Phospho-Syk (Tyr525/526)
This protocol provides a general guideline and may require optimization for specific cell types and experimental conditions.
I. Cell Culture and Treatment
-
Cell Culture: Culture appropriate cells (e.g., Ramos, a human Burkitt's lymphoma cell line) in standard conditions.
-
Serum Starvation (Optional): For some cell types, serum starvation for 2-4 hours prior to stimulation can reduce basal phosphorylation levels.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours. The optimal incubation time and concentration should be determined empirically.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist to induce Syk phosphorylation. The choice of agonist and stimulation time will depend on the cell type and receptor being investigated. For B-cells like Ramos, use anti-IgM (e.g., 10 µg/mL) for 5-10 minutes.
II. Cell Lysis
-
Washing: Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare an appropriate lysis buffer containing protease and phosphatase inhibitors. A common lysis buffer is RIPA buffer supplemented with protease inhibitor cocktail and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
Lysis: Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
III. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
IV. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Using BSA is recommended over milk for phospho-protein detection to avoid cross-reactivity with casein, a phosphoprotein.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Syk (Tyr525/526) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A recommended antibody is Phospho-Syk (Tyr525/526) (C87C1) Rabbit mAb.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
V. Detection and Analysis
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody for total Syk and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities using densitometry software. The level of phospho-Syk should be normalized to the total Syk and/or the loading control. A dose-dependent decrease in the intensity of the p-Syk band is expected in stimulated cells treated with this compound.
Experimental Workflow
Expected Results
-
Unstimulated Cells: Low to undetectable levels of phospho-Syk.
-
Stimulated Cells (Vehicle Control): A significant increase in the intensity of the phospho-Syk band.
-
This compound Treated Cells: A dose-dependent decrease in the intensity of the phospho-Syk band in stimulated cells.
-
Total Syk: The levels of total Syk should remain relatively constant across all conditions.
-
Loading Control: The levels of the loading control (e.g., β-actin) should be consistent across all lanes.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on Syk phosphorylation, providing valuable insights into the role of Syk in cellular signaling pathways and the mechanism of action of this potent inhibitor.
References
Application Notes and Protocols for PRT-060318 Administration in Rabbit and Pig Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRT-060318 (also known as PRT318) is a novel and selective inhibitor of Spleen Tyrosine Kinase (Syk) with a half-maximal inhibitory concentration (IC50) of 4 nM.[1][2][3] Syk is a critical non-receptor tyrosine kinase involved in the signaling pathways of various immune cells, including B-cells and platelets.[4] this compound acts as an ATP-competitive inhibitor, blocking the catalytic activity of Syk and thereby preventing the phosphorylation of downstream substrates.[4][5] This mechanism of action makes it a promising candidate for the treatment of various hematological malignancies and autoimmune disorders.[4]
In the context of thrombosis, this compound has shown significant potential by inhibiting platelet activation and aggregation. It specifically targets signaling pathways downstream of immunoreceptor tyrosine-based activation motifs (ITAMs), such as those associated with the glycoprotein (B1211001) VI (GPVI) collagen receptor and the FcγRIIA receptor.[2][5] This targeted inhibition prevents platelet activation mediated by these receptors without affecting aggregation induced by G-protein coupled receptor agonists like ADP or thrombin.[2][6] Preclinical studies have demonstrated its efficacy in preventing thrombocytopenia and thrombosis in a mouse model of heparin-induced thrombocytopenia (HIT).[7][8] Furthermore, in both rabbit and pig models, intravenous infusion of this compound has been shown to inhibit arterial thrombosis.[2][6]
These application notes provide detailed protocols for the administration of this compound in rabbit and pig models of thrombosis, along with a summary of available data and relevant signaling pathways.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Species | Assay | Agonist | IC50 / Effect | Reference(s) |
| Syk Inhibition | - | Cell-free kinase assay | - | 4 nM | [1][3] |
| Erk1/2 Phosphorylation | Human | Ramos cells | - | 15.85 nM | [2] |
| CD69 Expression | Human | Primary B-cells | - | 630.96 nM | [2] |
| Platelet Aggregation | Human | Platelet-rich plasma | Convulxin | 2.5 µM | |
| Platelet Aggregation | Human & Mouse | Platelet-rich plasma | HIT Immune Complex | Complete inhibition | [7][9] |
In Vivo Data for this compound
Note: Specific pharmacokinetic and comprehensive toxicology data for this compound in rabbit and pig models are not extensively available in the public domain. The following data is from a mouse model of Heparin-Induced Thrombocytopenia (HIT).
| Parameter | Species | Model | Dose | Route | Observation | Reference(s) |
| Platelet Aggregation Inhibition | Mouse | C57Bl/6 | 10 mg/kg, BID | Oral gavage | 36% ± 31% inhibition | |
| Platelet Aggregation Inhibition | Mouse | C57Bl/6 | 30 mg/kg, BID | Oral gavage | 81% ± 34% inhibition | |
| Plasma Concentration | Mouse | C57Bl/6 | 30 mg/kg | Oral gavage | 7.1 µM (2 hours post-dose) | |
| Thrombocytopenia | Mouse | Transgenic HIT model | 30 mg/kg, BID | Oral gavage | Significantly higher nadir platelet counts compared to vehicle | [7][8] |
| Thrombosis | Mouse | Transgenic HIT model | 30 mg/kg, BID | Oral gavage | Significantly reduced thrombosis | [7][8] |
| Arterial Thrombosis | Rabbit & Pig | Arterial thrombosis models | Not specified | Intravenous infusion | Significant inhibition of arterial thrombosis | [2][6] |
Experimental Protocols
Formulation of this compound
-
For Intravenous Administration: this compound can be dissolved in water. For a 1 mL working solution, 75 mg of this compound can be added to 1 mL of ddH₂O and mixed until clear. The solution should be used immediately for optimal results.[2]
-
For Oral Administration: A homogeneous suspension can be prepared in Carboxymethylcellulose sodium (CMC-Na). For example, a 5 mg/mL suspension can be made by adding 5 mg of this compound to 1 mL of CMC-Na solution and mixing evenly.[2] For studies in mice, this compound has also been administered in sterile water.[8][10]
Protocol 1: Intravenous Administration in a Rabbit Arterial Thrombosis Model
This protocol is adapted from established models of arterial thrombosis in rabbits.
Objective: To evaluate the antithrombotic efficacy of intravenously administered this compound in a rabbit model of arterial thrombosis.
Materials:
-
New Zealand White rabbits
-
This compound
-
Vehicle (e.g., sterile water for injection)
-
Anesthetic agents (e.g., ketamine, xylazine, isoflurane)
-
Surgical instruments for vascular surgery
-
Doppler flow probe
-
Intravenous infusion pump
-
Catheters
Procedure:
-
Animal Preparation: Anesthetize the rabbit and maintain anesthesia throughout the procedure.
-
Surgical Procedure:
-
Surgically expose a carotid artery.
-
Place a Doppler flow probe proximally to monitor blood flow.
-
Induce endothelial injury to the artery. This can be achieved through methods such as electrical injury or mechanical crush injury.[11]
-
-
Drug Administration:
-
Place a catheter in a marginal ear vein for intravenous administration.
-
Administer a bolus dose of this compound or vehicle, followed by a continuous infusion for the duration of the experiment. Dosing should be determined based on preliminary dose-ranging studies.
-
-
Thrombosis Monitoring:
-
Continuously monitor blood flow using the Doppler probe.
-
The primary endpoint is the time to occlusion of the artery.
-
-
Post-Procedure:
-
At the end of the experiment, euthanize the animal.
-
The thrombosed arterial segment can be excised for histological analysis.
-
Experimental Workflow for Rabbit Arterial Thrombosis Model
Protocol 2: Administration in a Pig Carotid Artery Crush Thrombosis Model
This protocol is based on a described model of carotid artery thrombosis in pigs.[1][12][13]
Objective: To assess the effect of this compound on platelet deposition and thrombosis in a pig model of carotid artery injury.
Materials:
-
Domestic swine
-
This compound
-
Vehicle
-
Anesthetic agents
-
Surgical instruments
-
External wrap material (e.g., polytetrafluoroethylene - PTFE)
-
Angiography equipment
Procedure:
-
Animal Preparation: Anesthetize the pig and maintain anesthesia.
-
Surgical Procedure:
-
Drug Administration:
-
Administer this compound or vehicle. The route of administration (intravenous infusion or oral gavage) and dose should be determined by the study design. For intravenous administration, a catheter can be placed in a suitable vein.
-
-
Thrombosis Assessment:
-
After a set period, perform carotid arteriography to assess vessel patency.
-
Platelet deposition can be quantified using radiolabeled platelets or other imaging techniques.
-
-
Post-Procedure:
-
The arterial segments can be harvested for histological examination to assess thrombus composition.
Signaling Pathway Visualizations
GPVI-Mediated Platelet Activation Pathway
The Glycoprotein VI (GPVI) receptor is a key receptor for collagen on the platelet surface. Upon collagen binding, GPVI clustering initiates a signaling cascade through its associated Fc receptor γ-chain (FcRγ), which contains an Immunoreceptor Tyrosine-based Activation Motif (ITAM).[14][15] This leads to the recruitment and activation of Syk, which in turn activates downstream signaling molecules, culminating in platelet activation.[14][16] this compound directly inhibits Syk in this pathway.
FcγRIIA-Mediated Platelet Activation Pathway
The FcγRIIA receptor is a low-affinity receptor for the Fc portion of IgG and is crucial in pathologies like Heparin-Induced Thrombocytopenia (HIT), where it binds to immune complexes of heparin and platelet factor 4.[7] Similar to GPVI, FcγRIIA contains an ITAM in its cytoplasmic tail.[1] Cross-linking of FcγRIIA by immune complexes triggers ITAM phosphorylation by Src family kinases, leading to Syk recruitment and subsequent platelet activation.[17] this compound effectively blocks this Syk-dependent activation.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. A Swine Model to Analyze Arterial Structural Changes Induced by Mechanical Thrombectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetic/pharmacodynamic integration of tilmicosin against Pasteurella multocida in a piglet tissue cage model [frontiersin.org]
- 5. Iron Toxicosis in Newborn Pigs - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 6. Rabbit as an animal model for intravitreal pharmacokinetics: Clinical predictability and quality of the published data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Successful management of fipronil toxicosis in two pet rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toxicokinetic of cyphenothrin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 12. A Rabbit Model for Prolonged Continuous Intravenous Infusion Via a Peripherally Inserted Central Catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRT-060318 in Light Transmission Aggregometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRT-060318 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a critical enzyme in the signaling pathways of various immune and inflammatory cells, including platelets.[1][2] With an IC50 of 4 nM for purified Syk kinase, this compound serves as a powerful research tool for investigating the role of Syk in platelet activation and aggregation.[1][2] These application notes provide detailed protocols for utilizing this compound in light transmission aggregometry (LTA) to assess its impact on platelet function.
Syk plays a crucial role in signal transduction downstream of immunoreceptor tyrosine-based activation motif (ITAM)-containing receptors, such as the glycoprotein (B1211001) VI (GPVI) collagen receptor and the FcγRIIA receptor.[1][3][4] Activation of these receptors by their respective ligands initiates a signaling cascade heavily dependent on Syk, leading to platelet activation, aggregation, and thrombus formation.[1][4] this compound specifically targets this pathway, offering a selective method to inhibit platelet aggregation mediated by these receptors, while not affecting aggregation induced by G-protein coupled receptor agonists like ADP or thrombin.[1][5]
Mechanism of Action
This compound is an ATP-competitive inhibitor of Syk kinase.[1][2] By binding to the ATP-binding pocket of Syk, it prevents the phosphorylation of downstream signaling molecules. This action effectively blocks the intracellular signaling cascade that leads to platelet activation.[1] This selective inhibition of the Syk-mediated pathway makes this compound an invaluable tool for dissecting the specific contributions of ITAM-mediated signaling in platelet function.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in platelet aggregation studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Agonist(s) | Species | Reference |
| IC50 (Syk Kinase) | 4 nM | N/A | N/A | [1][2] |
| IC50 (Platelet Aggregation) | 0.57 ± 0.19 µM | Collagen (4 µg/mL) | Human | [6] |
| IC50 (Platelet Aggregation) | 85 nM | Heat-aggregated IgG | Human (washed platelets) | [6] |
| Effective Concentration (Platelet Aggregation Inhibition) | 0.3 - 50 µM | Convulxin, HIT Immune Complexes | Human | [1][3] |
Table 2: In Vivo Activity of this compound
| Parameter | Value | Animal Model | Application | Reference |
| Oral Dose | 30 mg/kg (twice daily) | Transgenic HIT Mouse | Prevention of thrombocytopenia and thrombosis | [1] |
| Plasma Concentration | 7.1 µM (2 hours post-dose) | C57Bl/6 Mice | Correlates with in vitro efficacy | [1][3] |
Signaling Pathway and Inhibition by this compound
Caption: Syk signaling pathway in platelets and inhibition by this compound.
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the use of LTA to assess the inhibitory effect of this compound on platelet aggregation in platelet-rich plasma (PRP). LTA is considered the gold standard for evaluating platelet function.[7][8]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human whole blood collected in 3.2% sodium citrate (B86180)
-
Platelet agonists (e.g., convulxin, collagen-related peptide (CRP), collagen, HIT immune complexes, ADP, thrombin receptor activating peptide (TRAP-6))
-
Phosphate-buffered saline (PBS)
-
Light transmission aggregometer
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect venous blood into 3.2% sodium citrate tubes (9 parts blood to 1 part citrate).[9] Samples should be processed within 4 hours of collection and kept at room temperature.[9]
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[9]
-
Carefully transfer the supernatant (PRP) to a new plastic tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP, which will be used as a reference for 100% aggregation.[1]
-
-
This compound Preparation:
-
Platelet Aggregation Assay:
-
Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL with PPP if necessary.
-
Pre-warm the PRP samples to 37°C for at least 10-15 minutes.[1][9]
-
Place a stir bar in the cuvette containing the PRP sample.
-
Calibrate the aggregometer with PRP (representing 0% aggregation) and PPP (representing 100% aggregation).[7][9]
-
Add the desired concentration of this compound or vehicle (DMSO) to the PRP and incubate for 15 minutes at 37°C.[2][3]
-
Add the platelet agonist to the PRP and record the change in light transmission for a defined period, typically 5-10 minutes.[1][10] The percentage of aggregation is calculated from the change in light transmission.[3]
-
Table 3: Suggested Agonist Concentrations for LTA
| Agonist | Suggested Concentration Range | Receptor Pathway |
| Convulxin | 8 - 250 ng/mL | GPVI |
| Collagen-Related Peptide (CRP) | 0.3 - 10 µg/mL | GPVI |
| Collagen | 4 µg/mL | GPVI |
| HIT Immune Complexes | Varies (prepared in-house) | FcγRIIA |
| ADP | 5 µM | P2Y1/P2Y12 |
| TRAP-6 | 3 µM | PAR1/PAR4 |
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for in vitro platelet aggregation assay using this compound.
Logical Relationship for In Vitro Study Design
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light Transmission Aggregometry | Thoracic Key [thoracickey.com]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Flow Cytometry Analysis of B-Cell Activation with PRT-060318
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell activation is a cornerstone of the adaptive immune response, leading to antibody production and immunological memory. The B-cell receptor (BCR) signaling pathway is central to this process, and its dysregulation is implicated in various autoimmune diseases and B-cell malignancies.[1] A key mediator in this pathway is the Spleen Tyrosine Kinase (SYK).[2][3] Upon antigen binding to the BCR, SYK is recruited and activated, initiating a cascade of downstream signaling events that ultimately result in B-cell proliferation, differentiation, and survival.[1][4]
PRT-060318 is a potent and selective small molecule inhibitor of SYK with an IC50 of 4 nM.[5][6] It functions as an ATP-competitive inhibitor, effectively blocking the catalytic activity of SYK and thereby abrogating the downstream signaling cascade originating from the BCR.[7][8] This makes this compound a valuable tool for studying the role of SYK in B-cell function and a potential therapeutic agent for diseases driven by aberrant BCR signaling.[1][9]
These application notes provide a detailed protocol for analyzing the inhibitory effect of this compound on B-cell activation using flow cytometry. The upregulation of early activation markers, such as CD69 and CD86, on the B-cell surface will be used as a readout for activation.[10][11]
Principle of the Assay
This assay quantifies the activation of B-cells in vitro following stimulation of the B-cell receptor (BCR). Isolated B-cells are pre-treated with varying concentrations of the SYK inhibitor this compound before being stimulated with an anti-IgM antibody, which cross-links the BCR and mimics antigen binding.[12] The level of B-cell activation is then determined by flow cytometry, measuring the expression of cell surface activation markers CD69 and CD86.[10] By comparing the expression of these markers on treated and untreated cells, the inhibitory effect of this compound on B-cell activation can be quantified.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Spleen Tyrosine Kinase (SYK) | [1] |
| IC50 | 4 nM | [5] |
| Mechanism of Action | ATP-competitive inhibitor | [7][13] |
| Effect on B-cells | Inhibits BCR-dependent activation, proliferation, and survival | [1][9] |
Table 2: In Vitro Inhibition of B-Cell Activation by this compound
| Cell Type | Stimulation | Activation Marker | IC50 of this compound | Reference |
| Human Primary B-cells | Anti-IgM | CD69 | 0.63096 µM | [14] |
Experimental Protocols
Materials
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary B-cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol (B42355) (Complete RPMI)[10]
-
Anti-human IgM antibody (for stimulation)
-
Fluorochrome-conjugated antibodies for flow cytometry:
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
96-well U-bottom plates
-
Flow cytometer
Protocol for B-Cell Isolation (from PBMCs)
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for B-cells using a negative selection magnetic bead-based isolation kit according to the manufacturer's instructions.
-
Assess the purity of the isolated B-cells by flow cytometry, staining for a B-cell specific marker such as CD19 or CD20. Purity should be >95%.[10]
Protocol for In Vitro B-Cell Activation and Inhibition
-
Resuspend the purified B-cells in complete RPMI 1640 medium to a final concentration of 1 x 10^6 cells/mL.[10]
-
Plate 100 µL of the cell suspension into the wells of a 96-well U-bottom plate (1 x 10^5 cells per well).[10]
-
Prepare serial dilutions of this compound in complete RPMI. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the diluted this compound or vehicle control to the appropriate wells and incubate for 1 hour at 37°C in a humidified incubator with 5% CO2.
-
Prepare the B-cell stimulus. A suggested final concentration for anti-IgM antibody is 10 µg/mL.
-
Add the anti-IgM stimulus to the wells. Include an unstimulated control (medium only).
-
Incubate the plate for 24 hours at 37°C with 5% CO2.[14]
Protocol for Flow Cytometry Staining and Acquisition
-
After the incubation period, gently resuspend the cells in each well.
-
Transfer the cell suspension to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.[10]
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated antibodies (anti-CD19, anti-CD69, anti-CD86, and corresponding isotype controls) at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
Data Analysis
-
Gate on the B-cell population based on the expression of CD19 (or CD20).
-
Within the B-cell gate, quantify the percentage of cells expressing the activation markers CD69 and CD86.
-
Compare the expression levels of CD69 and CD86 between the unstimulated, stimulated (vehicle control), and this compound-treated samples.
-
Generate dose-response curves by plotting the percentage of activated B-cells against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing the effect of this compound on B-cell activation.
Caption: Logical framework for investigating the inhibitory effect of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ushelf.com [ushelf.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective, novel spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B-cell activation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. B Cell Activation Functional Assay | Thermo Fisher Scientific - CH [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medkoo.com [medkoo.com]
- 16. Flow cytometry markers guide | Abcam [abcam.com]
Troubleshooting & Optimization
PRT-060318 solubility issues in aqueous buffer
This technical support center is designed for researchers, scientists, and drug development professionals using PRT-060318. It provides troubleshooting guidance and answers to frequently asked questions regarding its use, with a focus on addressing solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound, also known as PRT318, is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1] By inhibiting Syk, this compound can modulate immune responses, making it a subject of interest in therapeutic areas such as autoimmune diseases and hematological cancers.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to three years.[1] For shorter durations, storage at 4°C for up to two years is acceptable. Once dissolved, it is best to aliquot the solution and store it at -80°C (for up to two years) or -20°C (for up to one year) to minimize freeze-thaw cycles.
Q3: My this compound is not dissolving in my aqueous buffer. What should I do first?
Due to its low aqueous solubility, it is recommended to first prepare a high-concentration stock solution of this compound in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO). From this stock solution, you can make further dilutions into your aqueous experimental medium. It's crucial to ensure the final concentration of the organic solvent is minimal (typically less than 0.5% v/v) to avoid impacting the biological system.
Q4: Is this compound stable in aqueous solutions?
Aqueous solutions of this compound are generally considered unstable and should be prepared fresh for immediate use. For long-term experiments, it is advisable to replenish the compound in the cell culture media every 24-48 hours to maintain a consistent active concentration.
Troubleshooting Guide: Solubility Issues
Issue: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Potential Cause: This is a common issue for hydrophobic compounds known as "precipitation upon dilution." The compound is soluble in the organic solvent but crashes out when introduced to the aqueous environment.
-
Recommended Solutions:
-
Increase Co-solvent Percentage: A slight increase in the percentage of the organic co-solvent (e.g., DMSO) in your final working solution may help, but ensure the final concentration remains compatible with your experiment.
-
Serial Dilutions: Avoid adding a highly concentrated stock solution directly into a large volume of aqueous buffer. Instead, perform serial dilutions.
-
Sonication: Use sonication to aid in the dissolution of the compound in the aqueous buffer.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can sometimes improve solubility.
-
Issue: I am observing inconsistent results in my experiments.
-
Potential Cause: This could be due to incomplete dissolution or precipitation of this compound in your assay medium, leading to an inaccurate concentration of the active compound.
-
Recommended Solutions:
-
Prepare Fresh Solutions: Always prepare fresh aqueous working solutions of this compound immediately before each experiment.
-
Visual Inspection: Before use, visually inspect your final solution for any signs of precipitation. If observed, try the solubilization techniques mentioned above.
-
Centrifugation: For biochemical assays, centrifuging the final diluted solution and using the supernatant can help ensure that only the soluble fraction of the inhibitor is used.
-
Quantitative Data: Solubility Profile
| Solvent/Buffer System | Solubility | Notes |
| DMSO | 75 mg/mL (181.44 mM) | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility. |
| ≥45.7 mg/mL | ||
| 25 mg/mL (73.44 mM) | Requires sonication. | |
| Water | Insoluble | Some sources report solubility with sonication, but instability is a concern. |
| Ethanol | Insoluble | |
| DMF | 3 mg/mL | |
| DMF:PBS (pH 7.2) (1:30) | 0.03 mg/mL | |
| PBS (pH 7.2) | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 75 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for short intervals.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
-
Materials:
-
This compound DMSO stock solution
-
Target aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile tubes
-
-
Procedure:
-
Thaw a fresh aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the DMSO stock in your aqueous buffer to reach the final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically <0.1% - 0.5%).
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared aqueous working solution immediately.
-
Visualizations
Caption: Syk Signaling Pathway Inhibition by this compound.
Caption: Workflow for Troubleshooting this compound Solubility.
References
improving PRT-060318 stability in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PRT-060318, a selective Spleen Tyrosine Kinase (Syk) inhibitor, with a focus on improving its stability in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as PRT318, is a potent and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the Syk kinase domain, which blocks its catalytic activity. This prevents the phosphorylation of downstream substrates and effectively abrogates signaling cascades, particularly those downstream of the B-cell receptor (BCR) and Fc receptors (FcRs).[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be handled and stored as follows:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[3][4] |
| 4°C | Up to 2 years[3] | |
| DMSO Stock Solution | -80°C | Up to 2 years[3][4] |
| -20°C | Up to 1 year[3][4] |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[3]
Q3: How should I prepare working solutions of this compound for cell culture experiments?
This compound is soluble in DMSO at concentrations up to 75 mg/mL (181.44 mM).[3] It is poorly soluble in aqueous solutions.[3] For cell culture experiments, prepare a high-concentration stock solution in fresh, anhydrous DMSO.[3] The working concentration should be prepared by diluting the DMSO stock solution into pre-warmed cell culture medium. To avoid precipitation, it is advisable to perform serial dilutions rather than adding a highly concentrated stock directly into a large volume of media.[1] The final DMSO concentration in the cell culture should typically be kept below 0.1% - 0.5% to avoid solvent-induced toxicity, though this can be cell-line dependent.[3][5]
Q4: Is this compound stable in cell culture medium at 37°C?
While specific public data on the long-term stability of this compound in cell culture media at 37°C is limited, it is generally recommended to prepare aqueous solutions of this compound fresh for each use.[1][3] For long-term experiments (extending beyond 24-48 hours), the compound's concentration may decrease over time due to degradation in the aqueous environment of the cell culture medium.[1] Therefore, frequent media changes with freshly prepared this compound are recommended to maintain a consistent effective concentration.[1]
Troubleshooting Guides
This section addresses common issues that may arise when using this compound in long-term cell culture experiments.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or reduced inhibitory effect over time | Compound degradation in the cell culture medium at 37°C. | - Replace the cell culture medium with freshly prepared this compound every 24-48 hours.[1]- Perform a time-course experiment to assess the duration of the compound's biological activity in your specific cell line and assay.[1] |
| Improper storage of stock solutions leading to degradation. | - Ensure stock solutions are stored in aliquots at -80°C or -20°C and avoid repeated freeze-thaw cycles.[3] | |
| Precipitation of the compound in the cell culture medium | Low aqueous solubility of this compound. | - Prepare working solutions by serially diluting the DMSO stock in pre-warmed media.[1]- Ensure the final DMSO concentration is sufficient to maintain solubility but not toxic to the cells (typically <0.5%).[3][5]- Use sonication to aid dissolution when preparing aqueous solutions, and use them immediately.[3] |
| Use of old or hydrated DMSO for stock solution. | - Use fresh, anhydrous DMSO to prepare stock solutions as moisture can reduce solubility.[3] | |
| High cellular toxicity observed, even at low concentrations | Off-target effects at higher concentrations. | - Perform a dose-response curve to identify the optimal non-toxic concentration for your cell line.[3]- Include appropriate controls to verify that the observed effects are due to Syk inhibition. |
| Solvent (DMSO) toxicity. | - Ensure the final DMSO concentration is below the toxic threshold for your specific cell type (typically <0.1-0.5%).[3][5]- Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., RPMI-1640, DMEM) with and without serum (e.g., FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Acetonitrile (B52724) (ACN), HPLC-grade
-
Internal standard (optional, but recommended for accurate quantification)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your cell culture medium (with and without serum) to a final working concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Incubation:
-
Aliquot the working solution into sterile, low-protein-binding tubes or wells of a 24-well plate.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
The 0-hour time point should be collected immediately after preparation.
-
-
Sample Preparation for Analysis:
-
To each aliquot, add an equal volume of cold acetonitrile (containing an internal standard, if used) to precipitate proteins.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC or LC-MS analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the samples to determine the concentration of this compound remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage remaining versus time to visualize the stability profile.
-
Quantitative Data Summary (Hypothetical)
The following table illustrates how to present the stability data. Actual results will vary depending on the specific experimental conditions.
| Time (hours) | This compound Remaining (%) in Media without Serum (Mean ± SD) | This compound Remaining (%) in Media with 10% Serum (Mean ± SD) |
| 0 | 100 ± 2.5 | 100 ± 3.1 |
| 2 | 95 ± 3.0 | 98 ± 2.8 |
| 4 | 88 ± 4.1 | 92 ± 3.5 |
| 8 | 75 ± 5.2 | 85 ± 4.0 |
| 24 | 45 ± 6.8 | 60 ± 5.5 |
| 48 | 20 ± 4.5 | 35 ± 6.2 |
| 72 | <10 | 15 ± 3.8 |
Visualizations
Syk Signaling Pathway and Inhibition by this compound
Caption: A simplified diagram of the Syk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Long-Term Cell Culture with this compound
Caption: Recommended workflow for maintaining consistent this compound concentration in long-term cell culture.
References
potential off-target effects of PRT-060318 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PRT-060318, a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor, when used at high concentrations. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target potency and selectivity of this compound at low concentrations?
A1: this compound is a highly potent and selective ATP-competitive inhibitor of Syk kinase with a reported IC50 of approximately 4 nM in biochemical assays.[1][2][3] At a concentration of 50 nM, which is more than 10 times its IC50 for Syk, this compound was shown to inhibit Syk activity by 92%. In the same screen, the majority of 139 other kinases retained over 70% of their activity, demonstrating its high selectivity at this concentration.[2]
Q2: My experiment requires using this compound at micromolar concentrations. Should I be concerned about off-target effects?
A2: Yes, caution is advised when using any kinase inhibitor at concentrations significantly higher than its on-target IC50. While this compound is highly selective at nanomolar concentrations, at higher micromolar concentrations, the risk of inhibiting other kinases (off-targets) increases. This is a common characteristic of kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[4] Cellular IC50 values for this compound have been reported in the micromolar range for certain endpoints, such as the inhibition of convulxin-induced platelet aggregation (IC50 = 2.5 µM) and B-ALL cell proliferation (IC50 < 4.5 µM), suggesting that at these concentrations, the observed phenotype may be a result of inhibiting Syk, off-target kinases, or a combination of both.
Q3: I am observing an unexpected phenotype in my cell-based assay when using this compound at high concentrations. How can I determine if this is an off-target effect?
A3: Differentiating between on-target and off-target effects is a critical step in interpreting your results. Here are a few strategies:
-
Use a Structurally Unrelated Syk Inhibitor: If a different, structurally distinct Syk inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Syk expression. If the phenotype observed with high concentrations of this compound persists in Syk-deficient cells, it is likely due to off-target effects.
-
Perform a Kinase Profile: Screen this compound at the high concentration used in your experiment against a broad panel of kinases to identify potential off-target interactions.
-
Phosphoproteomics: Analyze global changes in protein phosphorylation in your cells after treatment with this compound. This can reveal unexpected changes in signaling pathways that are not downstream of Syk.
Q4: Are there any known off-target kinases for this compound at high concentrations?
A4: To date, comprehensive kinome screening data for this compound at high micromolar concentrations (e.g., 1 µM or 10 µM) is not widely available in the public domain. While some studies have noted inhibitory activity against purified Src family kinases like Lyn, this did not always translate to cellular activity in the presence of plasma proteins. Without specific profiling data at high concentrations, any potential off-targets would be speculative. Therefore, it is recommended that researchers perform their own selectivity profiling if off-target effects are suspected.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | Cell Type/System | IC50 Value | Reference(s) |
| Syk (biochemical assay) | Cell-free | 4 nM | |
| Erk1/2 Phosphorylation | Ramos (Burkitt's lymphoma B-cell) | 15.85 nM | |
| CD69 Expression | Primary B-cells | 631 nM | |
| Convulxin-induced Platelet Aggregation | Human Platelet-Rich Plasma | 2.5 µM | |
| B-ALL cell proliferation (responsive lines) | Pre-B ALL cell lines | < 4.5 µM |
Table 2: Comparative Selectivity Profile of Syk Inhibitors (at 50 nM)
| Inhibitor | Primary Target | On-Target Inhibition (Syk) | Off-Target Profile (139 Kinase Panel) |
| This compound | Syk | 92% | >70% activity retained for most kinases |
| Fostamatinib (R406) | Syk | Potent | Broader spectrum with activity against VEGFR2, FLT3, and RET |
Note: This table illustrates the high selectivity of this compound at a concentration of 50 nM.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 value of this compound against a putative off-target kinase in a biochemical (cell-free) assay format.
-
Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of a purified kinase.
-
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare this compound Serial Dilutions: Create a 10-point, 3-fold serial dilution of this compound in the kinase reaction buffer. Include a DMSO-only vehicle control.
-
Prepare Kinase-Substrate Mixture: Dilute the purified kinase and its substrate to their optimal concentrations in the kinase reaction buffer.
-
Plate Setup: Add the kinase-substrate mixture to the wells of the microplate. Then, add the serially diluted this compound or vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis:
-
Subtract background luminescence (wells with no enzyme).
-
Normalize the data with the vehicle control representing 100% activity and a no-enzyme or maximally inhibited control as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify that this compound engages its intended target (Syk) or a potential off-target in a cellular context.
-
Objective: To assess the binding of this compound to a target protein in intact cells by measuring changes in the protein's thermal stability.
-
Materials:
-
Cells expressing the target protein
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific to the target protein
-
Western blotting reagents and equipment
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble protein fraction. Normalize the protein concentration of all samples.
-
Western Blotting: Analyze the amount of soluble target protein remaining in each sample by Western blotting using a specific primary antibody.
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein against the temperature for both vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and thus, target engagement.
-
-
Protocol 3: Phosphoproteomics Workflow for Pathway Analysis
This protocol provides a high-level overview of a typical phosphoproteomics experiment to identify signaling pathways affected by this compound.
-
Objective: To identify and quantify changes in protein phosphorylation across the proteome of cells treated with this compound to uncover on- and off-target pathway modulation.
-
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Trypsin
-
Phosphopeptide enrichment materials (e.g., TiO2 or Fe-NTA beads)
-
LC-MS/MS system
-
-
Procedure:
-
Sample Preparation: Treat cells with this compound at the desired concentration and for the desired time. Lyse the cells and quantify the protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the total peptide mixture using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis:
-
Use bioinformatics software to identify the phosphopeptides and phosphorylation sites from the mass spectrometry data.
-
Quantify the relative abundance of each phosphopeptide between the this compound-treated and control samples.
-
Perform pathway analysis on the differentially phosphorylated proteins to identify signaling pathways that are significantly altered by this compound treatment.
-
-
References
PRT-060318 precipitation in cell culture media
Welcome to the technical support center for PRT-060318, a potent and selective spleen tyrosine kinase (Syk) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell culture experiments, with a specific focus on addressing precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as PRT318, is a small molecule inhibitor that selectively targets spleen tyrosine kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors.[3][4] By competitively inhibiting ATP binding to the Syk kinase domain, this compound blocks the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are crucial for immune cell function.[1] This inhibition can impact cellular processes such as proliferation, survival, and inflammatory responses.[3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and water.[3] It is reported to be insoluble in ethanol (B145695) and PBS.[3] For cell culture applications, it is standard practice to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[3][5][6]
Q3: How should I store this compound powder and stock solutions?
For long-term storage, the powder form of this compound should be kept at -20°C for up to 3 years.[5] Shorter-term storage at 4°C is viable for up to 2 years.[5] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2][5]
Q4: What is the recommended starting concentration for this compound in cell culture?
A general starting concentration range for most cell lines is between 100 nM and 10 µM.[3] However, the optimal concentration is highly dependent on the specific cell type and the experimental endpoint.[3] It is strongly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular cell line and assay.[3]
Troubleshooting Guide: Precipitation in Cell Culture Media
One of the most common challenges encountered with this compound is its tendency to precipitate out of solution when diluted into aqueous cell culture media. This can lead to inconsistent results and inaccurate determination of its biological effects.
Issue: I observe a precipitate or cloudiness in my cell culture media after adding this compound.
This issue is often due to the low aqueous solubility of the compound, which can be influenced by media components, pH, and handling procedures.[5][7]
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound has limited solubility in aqueous solutions.[5][7] It is crucial to ensure the final concentration in your experiment does not exceed its solubility limit in the cell culture medium. |
| Improper Dissolution of Stock Solution | Ensure the DMSO stock solution is fully dissolved before further dilution. Use fresh, high-quality, anhydrous DMSO, as absorbed moisture can decrease solubility.[5][7] |
| Direct Addition of Concentrated Stock to Media | Avoid adding a highly concentrated DMSO stock directly into a large volume of aqueous media. This can cause the compound to "crash out" of solution.[7] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. |
| High Final DMSO Concentration | While DMSO aids solubility, excessively high concentrations (typically >0.5%) can be toxic to cells.[3][5] |
| Compound Instability in Media | Small molecule inhibitors can be unstable in culture media over time, especially at 37°C.[7][8] Degradation products may be less soluble. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | 75 mg/mL (181.44 mM) | [5][9] |
| Water | 25 mg/mL (73.44 mM); requires sonication | [2] |
| Water | 5.6 mg/mL (16.45 mM); sonication and heating recommended | [10] |
| Ethanol | Insoluble | [3][11] |
| PBS (pH 7.2) | Insoluble | [3][11] |
Table 2: IC50 Values of this compound in Various In Vitro Assays
| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |
| Kinase Assay | Purified Syk Kinase | IC50 | 4 nM | [2][6] |
| Erk1/2 Phosphorylation | Ramos (Burkitt's lymphoma) | IC50 | 0.01585 µM | [3][9] |
| CD69 Expression | Primary B cells | IC50 | 0.63096 µM | [3][9] |
| Platelet Aggregation (convulxin-induced) | Human Platelet-Rich Plasma | IC50 | 2.5 µM | [6][11] |
| Cell Viability (XTT Assay) | Pre-B ALL cell lines (sensitive) | IC50 | < 4.5 µM | [3] |
| Cell Viability (XTT Assay) | Pro-B ALL cell lines (resistant) | IC50 | > 4.5 µM | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the recommended procedure for preparing working solutions of this compound for cell culture experiments to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO.[6][12]
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -80°C.[7]
-
-
Prepare Working Solutions (Serial Dilution Method):
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.[7]
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the final desired concentrations.[7] It is recommended to perform intermediate dilutions rather than a single large dilution.
-
Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.5%).[3] Always include a vehicle control with the same final DMSO concentration in your experiments.[5]
-
Protocol 2: Cell Viability Assay using Cell Counting Kit-8 (CCK-8)
This protocol outlines the steps to determine the effect of this compound on cell viability.
Materials:
-
This compound working solutions
-
Cell line of interest
-
Appropriate cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Incubate the plate for 24 hours to allow cells to adhere (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations in pre-warmed culture medium.
-
Remove the old medium (for adherent cells) or add directly (for suspension cells) 100 µL of the 2x working solutions to the corresponding wells, resulting in a 1x final concentration.
-
Include wells for vehicle control (medium with DMSO) and no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified Syk signaling pathway inhibited by this compound.
Caption: Experimental workflow for a cell viability assay with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Syk | TargetMol [targetmol.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
inconsistent results with PRT-060318 in functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PRT-060318 in functional assays. Inconsistent results can arise from a variety of factors, from compound handling to assay-specific variables. This guide is designed to help you identify and address these potential issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as PRT318, is a potent and highly selective, orally bioavailable small molecule inhibitor of spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a critical role in signaling pathways of various immune cells, particularly downstream of immunoreceptors containing immunoreceptor tyrosine-based activation motifs (ITAMs).[1][2] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of Syk and blocking its catalytic activity, thereby preventing the phosphorylation of downstream substrates.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound has shown significant therapeutic potential in preclinical models of hematological malignancies and autoimmune disorders.[1] It is frequently used in studies related to Chronic Lymphocytic Leukemia (CLL), where it can antagonize B-cell receptor (BCR) signaling, and in models of Heparin-Induced Thrombocytopenia (HIT), where it inhibits Fc receptor (FcR) signaling in platelets.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, it is recommended to create single-use aliquots and store them at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year) to minimize freeze-thaw cycles.
Q4: Is this compound soluble in aqueous solutions?
A4: this compound has poor solubility in aqueous solutions like PBS. It is recommended to prepare a concentrated stock solution in a non-aqueous solvent like DMSO. For aqueous-based assays, it is crucial to prepare fresh dilutions from the stock solution immediately before use and to be mindful of the final solvent concentration in your assay. Sonication may aid in the dissolution of aqueous solutions.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various functional assays. The following table summarizes key IC50 values.
| Target/Assay Type | Cell Line/System | Reported IC50 |
| Syk Kinase Inhibition | Purified Enzyme (cell-free) | 4 nM |
| Inhibition of Erk1/2 Phosphorylation | Ramos Cells | 0.01585 µM |
| Immunomodulatory Activity (CD69 expression) | Primary B-cells | 0.63096 µM |
| Convulxin-induced Platelet Aggregation | Human Platelet-Rich Plasma | 2.5 µM |
Note: IC50 values can vary between different experimental setups, including enzyme/substrate concentrations, cell types, and incubation times.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: Simplified signaling pathway showing this compound inhibition of Syk.
Troubleshooting Guide
Inconsistent results in functional assays with this compound can often be traced back to a few key areas. The following guide provides a structured approach to troubleshooting these issues.
Issue 1: Higher than Expected IC50 or No Inhibitory Effect
Possible Causes:
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Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to compound degradation.
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Inaccurate Concentration: Errors in calculating the concentration of the stock solution or dilutions.
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Low Aqueous Solubility: Precipitation of the compound in aqueous assay buffers can reduce the effective concentration.
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Assay Conditions: The concentration of ATP in a kinase assay or serum proteins in a cell-based assay can compete with or bind to the inhibitor, reducing its apparent potency.
Recommended Solutions:
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Fresh Aliquots: Always use a fresh aliquot of the this compound stock solution for each experiment to avoid degradation from freeze-thaw cycles.
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Verify Calculations: Double-check all calculations for stock solution and dilution preparations.
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Solubility Check: When diluting into aqueous buffers, visually inspect for any precipitation. Consider pre-warming the media and performing serial dilutions rather than a single large dilution.
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Optimize Assay Conditions: If using a kinase assay, ensure the ATP concentration is near the Km for the enzyme. For cell-based assays, consider reducing the serum concentration during the treatment period, if possible.
Issue 2: High Variability Between Replicates or Experiments
Possible Causes:
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Inconsistent Compound Preparation: Variation in the preparation of working solutions, especially given the poor aqueous solubility.
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Cell-Based Variability: Differences in cell passage number, cell density, or growth phase can all contribute to variability in cellular responses.
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Platelet Preparation (for aggregation assays): Platelet aggregation results are highly sensitive to pre-analytical variables such as blood collection technique, anticoagulant used, and time from sample collection to the assay.
Recommended Solutions:
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Standardized Protocols: Strictly adhere to a standardized protocol for preparing and handling this compound solutions for every experiment.
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Consistent Cell Culture: Use cells within a consistent passage number range and ensure uniform cell seeding density. Allow cells to be in the logarithmic growth phase during the experiment.
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Controlled Platelet Handling: Follow established guidelines for platelet preparation, including using atraumatic venipuncture, ensuring the correct blood-to-anticoagulant ratio, and processing samples promptly at room temperature.
Issue 3: Unexpected Cellular Toxicity or Off-Target Effects
Possible Causes:
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High Compound Concentration: At high concentrations, even selective inhibitors can exhibit off-target effects.
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Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.
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Non-Specific Kinase Inhibition: While this compound is highly selective for Syk, at higher concentrations it may inhibit other kinases.
Recommended Solutions:
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Dose-Response Curve: Perform a dose-response experiment to identify the optimal concentration range that provides Syk inhibition without significant toxicity.
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Solvent Control: Always include a vehicle control (solvent only) in your experiments at the same final concentration used for the compound treatment. The final DMSO concentration should typically be kept below 0.1-0.5%.
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Validate On-Target Effect: Confirm that the observed phenotype is due to Syk inhibition by using a secondary, structurally different Syk inhibitor or by performing rescue experiments. Additionally, assess the phosphorylation status of Syk and its downstream targets via Western blot to confirm on-target engagement.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting inconsistent results with this compound.
Caption: A logical workflow for troubleshooting inconsistent assay results.
Detailed Experimental Protocols
In Vitro Syk Kinase Inhibition Assay (Radiometric)
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Reaction Setup: Prepare a reaction mixture containing Syk enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and assay buffer.
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Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
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Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
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Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction stays within the linear range.
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Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
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Detection: Spot the reaction mixture onto phosphocellulose filter paper and wash to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter paper using a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.
Cell-Based B-Cell Receptor (BCR) Signaling Assay (Phospho-Syk Western Blot)
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Cell Culture: Culture a suitable B-cell lymphoma cell line (e.g., Ramos cells) in appropriate media.
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Plating: Plate the cells at a consistent density and allow them to rest.
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Inhibitor Pre-incubation: Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
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BCR Stimulation: Activate the cells by stimulating with an anti-IgM or anti-IgG antibody for a short period (e.g., 15-30 minutes) at 37°C.
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Cell Lysis: Immediately place the cells on ice, wash with ice-cold PBS, and lyse the cells in a buffer containing protease and phosphatase inhibitors.
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Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-Syk (e.g., pY525/526) and total Syk.
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Detection and Analysis: Use a secondary antibody and a suitable detection reagent to visualize the protein bands. Quantify the band intensities to determine the extent of Syk phosphorylation inhibition.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
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Sample Preparation: Prepare platelet-rich plasma (PRP) from whole blood collected in sodium citrate (B86180) tubes by centrifugation at a low speed.
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Inhibitor Incubation: Place the PRP in an aggregometer cuvette with a stir bar at 37°C. Add this compound at the desired final concentrations or a vehicle control. Incubate for a set time (e.g., 15 minutes) at 37°C.
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Agonist Addition: Initiate platelet aggregation by adding a Syk-dependent agonist, such as convulxin or a HIT-like immune complex.
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Measure Aggregation: Record the change in light transmission for 5-10 minutes using a light transmission aggregometer.
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Data Analysis: The final percentage of aggregation is recorded and compared between the this compound-treated and control groups.
References
Technical Support Center: Minimizing PRT-060318 Toxicity in Primary Cell Culture
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the toxicity of PRT-060318 in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as PRT318, is a potent and highly selective, orally bioavailable small molecule inhibitor of spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1][2] this compound functions by competitively inhibiting the binding of ATP to the kinase domain of Syk, which in turn blocks its catalytic activity and prevents the phosphorylation of downstream substrates, effectively halting the signaling cascade.[1] This inhibition is particularly relevant for signals originating from immunoreceptors containing immunoreceptor tyrosine-based activation motifs (ITAMs), such as the B-cell receptor (BCR) and Fc receptors (FcRs).[1]
Q2: I am observing significant cell death in my primary cell culture after treatment with this compound, even at low concentrations. What are the potential causes?
Several factors can contribute to excessive cytotoxicity when using this compound in primary cell cultures:
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On-target Cytotoxicity: The primary cells you are using may be highly dependent on Syk signaling for their survival and function. This is particularly true for hematopoietic cells like B-lymphocytes, where Syk is essential for BCR-mediated survival signals. Inhibition of Syk in these cells can lead to apoptosis.
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Off-target Effects: While this compound is highly selective for Syk, at higher concentrations it may inhibit other kinases, leading to off-target effects and unintended cytotoxicity.
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Solvent Toxicity: this compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). Primary cells are often sensitive to DMSO, and concentrations exceeding 0.1% can be toxic.
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Suboptimal Cell Culture Conditions: Primary cells are more sensitive to environmental stressors than immortalized cell lines. Issues such as improper thawing techniques, incorrect seeding density, nutrient depletion, or contamination can exacerbate the toxic effects of any compound, including this compound.
Q3: How can I determine an appropriate starting concentration for this compound in my primary cell type?
It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific primary cell type and experimental goals.
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Start with a wide concentration range: Based on its IC50 for Syk (approximately 4 nM), a starting range of 1 nM to 10 µM is recommended.
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Include proper controls:
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Vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to assess solvent toxicity.
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Untreated control: Cells in culture medium alone to establish a baseline for viability.
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Q4: My vehicle control group shows high background cytotoxicity. What could be the cause?
High background cytotoxicity in the vehicle control group is often due to an excessive concentration of the solvent. Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%. If higher concentrations are necessary due to solubility issues, it is essential to perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific primary cells.
Q5: this compound is not showing the expected inhibitory effect at non-toxic concentrations. What should I do?
If you are not observing the expected effect, consider the following:
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Verify Concentration: Double-check all calculations for your dilutions and the concentration of your stock solution.
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Time-Course Experiment: The time required to observe an effect on downstream signaling can vary. Perform a time-course experiment to determine the optimal incubation period.
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Cellular Activation State: In some primary cells, Syk may have low basal activity. You may need to stimulate the cells (e.g., via BCR or Fc receptor cross-linking) to observe a significant inhibitory effect of this compound.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in primary cell culture.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death at all tested concentrations | Inhibitor concentration is too high: Primary cells are often more sensitive than immortalized cell lines. | Perform a dose-response curve starting from a lower concentration range (e.g., 0.1 nM) to identify the lowest effective concentration with minimal toxicity. |
| On-target toxicity: The primary cell type is highly dependent on Syk signaling for survival. | Acknowledge that some level of on-target apoptosis may be unavoidable. Focus on identifying a therapeutic window where the desired inhibitory effect is achieved with acceptable viability. | |
| Off-target effects: High concentrations of the inhibitor are affecting other essential kinases. | Use the lowest effective concentration possible. Consider using a structurally different Syk inhibitor as a control to confirm that the observed phenotype is due to Syk inhibition. | |
| Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control with the same DMSO concentration to assess its specific toxicity. | |
| Inconsistent results between experiments | Variability in cell seeding density: Cell density can influence the cellular response to inhibitors. | Ensure consistent cell numbers are seeded in each well for every experiment. |
| Instability of the compound in culture medium: The compound may degrade over time. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Variability in primary cell donors: Primary cells from different donors can have significant biological differences. | If possible, use primary cells pooled from multiple donors to average out individual variations. | |
| Loss of inhibitor effectiveness over time in long-term experiments | Metabolism of the inhibitor by the cells: Primary cells may metabolize the compound, reducing its effective concentration. | Consider replacing the media with fresh inhibitor-containing media every 24-48 hours for long-term experiments. |
| Compound precipitation in media | Low aqueous solubility: this compound has limited solubility in aqueous solutions. | Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring the final concentration remains non-toxic. Use sonication to aid dissolution and prepare fresh solutions immediately before use. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Type/System | IC50 Value | Reference |
| Syk Kinase Activity | Purified Enzyme | 4 nM | |
| Inhibition of Erk1/2 Phosphorylation | Ramos Cells | 15.85 nM (0.01585 µM) | |
| CD69 Expression | Primary B Cells | 630.96 nM (0.63096 µM) | |
| Convulxin-induced Platelet Aggregation | Human Platelet-Rich Plasma | 2.5 µM |
Table 2: General Properties and Storage of this compound
| Property | Value | Reference |
| Molecular Weight | 340.42 g/mol | |
| Solubility in DMSO | 75 mg/mL (181.44 mM) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (in Solvent) | -80°C for up to 2 years, -20°C for up to 1 year |
Experimental Protocols
Protocol 1: Determining Cell Viability using a CCK-8 Assay
This protocol outlines the steps to assess the cytotoxicity of this compound in primary cells.
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Cell Seeding:
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Harvest and count primary cells.
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Seed the cells in a 96-well plate at the appropriate density for your cell type.
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Allow cells to adhere or stabilize for 2-4 hours (for adherent cells) or use immediately (for suspension cells).
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Compound Preparation and Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the stock solution in complete culture medium to create working solutions at 10x the final desired concentrations (e.g., 10 nM to 100 µM).
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Add 1/10th of the well volume of the 10x working solutions to the corresponding wells.
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Include vehicle control wells (with the same final DMSO concentration as the highest drug concentration) and untreated control wells.
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Incubation:
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Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Viability Assessment:
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Add the CCK-8 reagent to each well according to the manufacturer's instructions.
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Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized.
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Data Acquisition:
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Measure the absorbance at 450 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the untreated control.
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Protocol 2: In Vitro B-Cell Receptor (BCR) Signaling Inhibition Assay
This protocol is a generalized procedure to evaluate the inhibitory effect of this compound on BCR signaling.
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Cell Preparation:
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Isolate primary B cells from patient samples or use a suitable B-cell line.
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Pre-incubation with this compound:
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Pre-treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
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BCR Stimulation:
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Stimulate the B-cells with an anti-IgM antibody to cross-link the B-cell receptors and activate downstream signaling.
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Lysis and Western Blotting:
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After a short incubation period (e.g., 10-30 minutes), lyse the cells.
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Perform Western blotting to analyze the phosphorylation status of Syk and downstream targets like ERK.
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Analysis:
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Quantify the band intensities to determine the dose-dependent inhibitory effect of this compound.
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Visualizations
Caption: this compound inhibits Syk kinase, a key step in ITAM-mediated signaling pathways.
Caption: A streamlined workflow for evaluating the cytotoxic effects of this compound on primary cells.
References
degradation of PRT-060318 in aqueous solution over time
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of PRT-060318 in aqueous solutions. Due to its inherent instability in aqueous environments, proper handling and experimental design are critical for obtaining reliable and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound related to its stability.
| Issue | Possible Cause | Recommended Solution |
| Diminished or inconsistent compound activity in experiments lasting over 24 hours. | Degradation of this compound in aqueous cell culture media at 37°C. | For continuous exposure experiments, it is highly recommended to perform partial or complete media changes with freshly prepared this compound solution every 24-48 hours. This is the most effective way to maintain a consistent active concentration of the inhibitor. |
| Precipitation or cloudiness observed in the cell culture media after adding this compound. | Poor aqueous solubility or precipitation of the compound, potentially exacerbated by media components or pH shifts. | Ensure your DMSO stock solution is fully dissolved before further dilution. Use fresh, high-quality DMSO. Perform serial dilutions in your cell culture medium rather than adding a highly concentrated DMSO stock directly to a large volume of aqueous media. Pre-warm the media to 37°C before adding the this compound solution.[1] |
| Variability in results between different batches of this compound or between experiments run at different times. | Inconsistent storage and handling of the compound leading to degradation of the stock solution. | Strictly adhere to recommended storage conditions. Create small, single-use aliquots of your DMSO stock solution to minimize freeze-thaw cycles. Protect stock solutions from direct light.[1] |
| Low or no inhibitory effect observed in the assay. | Degradation of the compound due to improper solution preparation or storage. | Always prepare aqueous solutions of this compound fresh immediately before use. If using a stock solution in DMSO, ensure it has been stored correctly at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[2] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound powder should be stored at -20°C for up to 3 years.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in high-quality, anhydrous DMSO. This compound is soluble in DMSO at concentrations up to 75 mg/mL (181.44 mM). Store DMSO stock solutions in small, single-use aliquots at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month) to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: No, published information indicates that aqueous solutions of this compound are unstable and should be prepared fresh for immediate use. While specific degradation kinetics in cell culture media at 37°C are not publicly available, it is presumed that the compound will degrade over time under these conditions. For experiments lasting longer than 24-48 hours, periodic replenishment of the compound is strongly advised.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for signaling in various hematopoietic cells. It acts as a competitive inhibitor at the ATP-binding site of Syk, preventing its phosphorylation and activation.
Q5: Which signaling pathways are affected by this compound?
A5: The inhibition of Syk by this compound primarily affects downstream signaling cascades originating from the B-cell receptor (BCR) and Fc receptors (FcRs).
Experimental Protocols
Protocol for Assessing the Impact of this compound on B-Cell Receptor (BCR) Signaling
This protocol outlines a general workflow to evaluate the inhibitory effect of this compound on BCR-mediated signaling in B-cells.
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Cell Preparation: Isolate primary B-cells or use a suitable B-cell lymphoma cell line.
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Pre-incubation with this compound: Pre-treat the cells with varying concentrations of freshly prepared this compound or vehicle control (DMSO) for 1-2 hours.
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BCR Stimulation: Stimulate the B-cells with an anti-IgM or anti-IgG antibody to cross-link the B-cell receptors and activate downstream signaling.
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Lysis and Protein Analysis: Lyse the cells and analyze the phosphorylation status of downstream signaling proteins such as Syk, BTK, and PLCγ2 via Western blotting or other immunoassays.
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Data Analysis: Quantify the changes in protein phosphorylation to determine the dose-dependent inhibitory effect of this compound.
Visualizations
Caption: Inhibition of the B-Cell Receptor (BCR) signaling pathway by this compound.
Caption: In Vitro experimental workflow for assessing BCR signaling inhibition.
Caption: Inhibition of the Fc Receptor (FcR) signaling pathway by this compound.
References
Technical Support Center: The Impact of Serum Concentration on PRT-060318 Activity
This technical support guide addresses the critical role of serum concentration in determining the activity of PRT-060318. It has come to our attention that "this compound" is used in scientific literature to refer to two distinct molecules: a Spleen Tyrosine Kinase (Syk) inhibitor and, less commonly, as an early name for what is now known as Betrixaban (B1666923), a Factor Xa (FXa) inhibitor. To provide comprehensive support, this document is divided into two sections, each dedicated to one of these compounds.
Section 1: Betrixaban (Factor Xa Inhibitor)
Betrixaban is an oral anticoagulant that directly inhibits Factor Xa, a critical enzyme in the coagulation cascade. Its activity is measured in biological samples like plasma, making the serum/plasma protein concentration a key factor in its efficacy.
Frequently Asked Questions (FAQs)
Q1: How does serum concentration affect Betrixaban's activity?
Serum proteins, primarily albumin and alpha-1-acid glycoprotein, can bind to drugs, rendering the bound fraction inactive. Betrixaban is approximately 60% bound to plasma proteins.[1][2] This means that only the "free" or unbound fraction of the drug is available to inhibit Factor Xa. Variations in plasma protein levels (e.g., in patients with certain diseases) can alter the free fraction of Betrixaban, thereby impacting its anticoagulant effect.
Q2: Which assay is recommended for measuring Betrixaban activity in plasma?
The chromogenic anti-Factor Xa (anti-Xa) assay is the most reliable method for quantifying Betrixaban levels and its anticoagulant effect.[3][4][5] This assay directly measures the inhibition of FXa activity. Standard coagulation tests like Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) are affected by Betrixaban but are less reliable for precise quantification due to variability in reagent sensitivity.
Q3: Can other substances in serum interfere with the anti-Xa assay for Betrixaban?
Yes, pre-analytical variables can significantly impact results. High levels of bilirubin (B190676) (hyperbilirubinemia), lipids (lipemia), or hemoglobin from ruptured red blood cells (hemolysis) in the plasma sample can interfere with the colorimetric readings of the chromogenic assay, potentially leading to inaccurate results.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of Betrixaban related to its activity in the presence of plasma. A direct comparison of IC50 values in buffer versus serum is less common for this drug class; instead, plasma protein binding is the key metric.
| Parameter | Value | Significance |
| Target | Factor Xa | A key enzyme in the blood coagulation cascade. |
| Mechanism of Action | Direct, selective inhibitor of Factor Xa. | Prevents the conversion of prothrombin to thrombin. |
| Plasma Protein Binding | ~60% | The bound fraction is inactive; only the free fraction exerts an anticoagulant effect. |
| Primary Assay | Chromogenic Anti-Xa Assay | The recommended method for quantifying activity in plasma. |
Signaling Pathway & Experimental Workflow Diagrams
Troubleshooting Guide: Anti-Xa Assays for Betrixaban
| Issue | Possible Causes | Recommended Solutions |
| Results are unexpectedly low (underestimation of drug level) | - Sample Quality: The plasma sample is hemolyzed, icteric, or lipemic.- Assay Interference: The assay reagent contains antithrombin (AT), and the patient has AT deficiency. | - Visually inspect the sample before analysis. If compromised, request a new sample.- Use an anti-Xa assay kit that does not contain exogenous AT to accurately reflect the patient's heparinoid activity. |
| Results are unexpectedly high (overestimation of drug level) | - Sample Contamination: The blood sample was drawn from a line previously flushed with heparin.- High Triglycerides: Severely high levels of triglycerides in the sample can interfere with the assay. | - Ensure proper blood collection protocols are followed, with adequate flushing of lines.- Review patient's clinical history. If hypertriglyceridemia is present, interpret results with caution and consider alternative assessments. |
| Poor correlation with other coagulation tests (e.g., aPTT) | - Reagent Sensitivity: The aPTT reagent used has low sensitivity to Factor Xa inhibitors.- Patient-Specific Factors: Presence of lupus anticoagulants or other factor deficiencies can prolong baseline aPTT. | - Do not use aPTT for quantitative monitoring of Betrixaban.- Use a drug-calibrated anti-Xa assay for the most accurate measurement. |
Section 2: this compound (Syk Inhibitor)
This compound (also known as PRT318) is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), an intracellular enzyme crucial for signaling in various immune cells. Its activity is typically assessed in biochemical or cell-based assays, where the presence of serum (e.g., Fetal Bovine Serum, FBS) in the culture medium can influence the apparent potency.
Frequently Asked Questions (FAQs)
Q1: How does serum in cell culture media affect the activity of this compound?
Serum contains a complex mixture of proteins, growth factors, and other molecules. These components can affect the inhibitor's activity in several ways:
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Protein Binding: Like with Betrixaban, this compound can bind to proteins in the serum (e.g., albumin in FBS), reducing the free concentration of the inhibitor available to enter the cells and act on its target, Syk. This often results in a higher apparent IC50 value in cell-based assays compared to biochemical assays.
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Growth Factors: Serum contains growth factors that can activate parallel signaling pathways, potentially masking the full effect of Syk inhibition and leading to an underestimation of the inhibitor's potency.
Q2: Why is my measured IC50 value for this compound different from the literature?
Discrepancies are common and can arise from several factors:
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Assay Type: A biochemical assay using purified Syk enzyme will typically yield a much lower IC50 than a cell-based assay due to the absence of cell membranes, efflux pumps, and serum proteins.
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ATP Concentration: In biochemical assays, this compound is an ATP-competitive inhibitor. Using a high concentration of ATP in the assay will require more inhibitor to achieve 50% inhibition, leading to a higher IC50 value.
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Cell Type and Serum Concentration: Different cell lines have varying levels of Syk expression and pathway dependencies. The concentration of FBS used in the culture medium can also significantly alter the apparent IC50 due to protein binding.
Q3: How can I assess the inhibition of Syk in a cell-based assay?
A common method is to measure the phosphorylation of Syk or its downstream targets using Western blotting. Upon activation of a relevant receptor (like the B-cell receptor), Syk autophosphorylates. A successful inhibitor will reduce this phosphorylation in a dose-dependent manner.
Quantitative Data Summary
The table below presents the reported inhibitory concentrations (IC50) for this compound in different experimental systems. The difference between the biochemical and cell-based values highlights the impact of the cellular environment and, indirectly, the components of the culture medium like serum.
| Target / Assay | Cell Type / System | Reported IC50 | Significance |
| Syk Kinase | Cell-free (biochemical assay) | ~4 nM | Represents the intrinsic potency of the inhibitor against the purified enzyme without interference from serum or cell membranes. |
| Erk1/2 Phosphorylation | Ramos (B-cell lymphoma) | ~15.85 nM | Measures inhibition of a downstream signaling event in a cellular context, which includes serum in the media. |
| CD69 Expression | Primary B-cells | ~631 nM | Assesses a functional cellular outcome, which integrates multiple factors including serum effects. |
| Platelet Aggregation | Human Platelet-Rich Plasma | ~2.5 µM | A functional assay in a biological matrix (plasma), reflecting the impact of high protein concentration. |
Signaling Pathway & Experimental Workflow Diagrams
Troubleshooting Guide: In Vitro Syk Inhibition Assays
| Issue | Possible Causes | Recommended Solutions |
| High IC50 in biochemical assay (compared to ~4 nM) | - High ATP Concentration: Assay uses ATP levels significantly above the Km for Syk.- Inactive Enzyme: The recombinant Syk enzyme has low activity due to improper storage or handling. | - Titrate ATP to determine the Km and use a concentration at or near this value for inhibitor assays.- Verify enzyme activity with a positive control before starting inhibitor experiments. |
| High variability in cell-based assay results | - Inconsistent Cell Health: Cells are unhealthy, over-confluent, or have been passaged too many times.- Serum Variability: Using different lots of Fetal Bovine Serum (FBS) can introduce variability.- Incomplete Compound Solubility: The inhibitor is precipitating out of the media. | - Maintain consistent cell culture practices.- Test and pre-qualify a single large lot of FBS for the entire set of experiments.- Ensure this compound is fully dissolved in the media. Check for precipitation under a microscope. |
| No or weak inhibition observed in cell-based assays | - Serum Protein Binding: High serum concentration (e.g., 10% FBS) is reducing the free concentration of the inhibitor.- Cell Permeability Issues: The inhibitor is not efficiently entering the cells.- Suboptimal Stimulation: The stimulus used to activate Syk is not potent enough, leading to a low signal window. | - Try reducing the serum concentration during the inhibitor incubation period (e.g., to 1-2% FBS) or use serum-free media if the cells can tolerate it.- Increase the pre-incubation time with the inhibitor before stimulation.- Optimize the concentration of the stimulating agent (e.g., anti-IgG) to achieve a robust and reproducible phosphorylation signal. |
References
- 1. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Xa Assays [practical-haemostasis.com]
- 5. lancet.co.za [lancet.co.za]
Validation & Comparative
PRT-060318 vs. Fostamatinib: A Comparative Guide to Syk Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PRT-060318 and fostamatinib (B613848) as inhibitors of Spleen Tyrosine Kinase (Syk), a critical mediator in immunology and oncology. This document summarizes their performance with supporting experimental data, outlines detailed methodologies for key experiments, and visualizes essential pathways and workflows.
Executive Summary
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various hematopoietic cells. Its function in the downstream signaling of the B-cell receptor (BCR) and Fc receptors (FcR) has made it a prime therapeutic target for a multitude of autoimmune diseases and hematological malignancies.[1] Both this compound and fostamatinib are potent inhibitors of Syk, but they exhibit notable differences in their potency and selectivity. This compound is a direct and highly selective inhibitor of Syk.[2] In contrast, fostamatinib is a prodrug that is converted in the body to its active metabolite, R406, which then inhibits Syk.[1] Both compounds act as ATP-competitive inhibitors within the kinase domain of Syk.[1]
Preclinical data indicates that this compound is a more potent and selective inhibitor of Syk compared to fostamatinib's active metabolite, R406.[1] While this compound has demonstrated promise in preclinical models of heparin-induced thrombocytopenia (HIT) and B-cell malignancies, it currently lacks clinical trial data. Fostamatinib, on the other hand, is an approved therapy for chronic immune thrombocytopenia (ITP), demonstrating its clinical utility.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and fostamatinib's active metabolite, R406, from various biochemical and cell-based assays. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Inhibitor | Target/Assay | Cell Type/System | IC50 Value |
| This compound | Syk (biochemical assay) | Cell-free | 4 nM |
| Erk1/2 Phosphorylation | Ramos (Burkitt's lymphoma B-cell) | 15.85 nM | |
| CD69 Expression | Primary B-cells | 631 nM | |
| Convulxin-induced Platelet Aggregation | Human Platelet-Rich Plasma | 2.5 µM | |
| B-ALL cell proliferation (responsive lines) | Pre-B ALL cell lines | < 4.5 µM | |
| Fostamatinib (R406) | Syk (biochemical assay) | Cell-free | 41 nM |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the experimental procedures for evaluating these inhibitors, the following diagrams illustrate the Syk signaling pathway and a general workflow for assessing inhibitor potency.
Experimental Protocols
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines the determination of Syk kinase activity and its inhibition using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant Syk enzyme
-
Syk inhibitor (this compound or R406)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and R406 in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor solution or vehicle (DMSO control).
-
Enzyme Addition: Add 2 µl of diluted Syk enzyme to each well. Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Kinase Reaction Initiation: Add 2 µl of a substrate/ATP mixture to each well to start the reaction. The final concentrations should be optimized for the specific assay conditions.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Phospho-Syk Inhibition
This protocol describes the assessment of Syk inhibition in a cellular context by measuring the phosphorylation status of Syk at Tyr525/526.
Materials:
-
Cell line (e.g., Ramos B-cells)
-
Cell culture medium and supplements
-
This compound or R406
-
Stimulating agent (e.g., anti-IgM)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density. Pre-incubate the cells with various concentrations of this compound, R406, or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL anti-IgM for Ramos cells) for 10-15 minutes at 37°C to induce Syk phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Syk.
-
Densitometry Analysis: Quantify the band intensities for both phospho-Syk and total Syk. The ratio of phospho-Syk to total Syk is used to determine the level of Syk inhibition.
Conclusion
This compound demonstrates superior potency in biochemical assays compared to fostamatinib's active metabolite, R406. The available cell-based data for this compound suggests it is a highly effective inhibitor of Syk-mediated cellular functions. While fostamatinib has a proven clinical track record in ITP, this compound's higher potency and selectivity may offer a potential for greater efficacy and an improved safety profile in future clinical applications. The choice between these inhibitors for research and development will depend on the specific context, balancing the established clinical utility of fostamatinib against the preclinical advantages of this compound.
References
PRT-060318: A Comparative Efficacy Analysis Against Other Spleen Tyrosine Kinase (Syk) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spleen tyrosine kinase (Syk) inhibitor PRT-060318 against other notable Syk inhibitors, including Fostamatinib, Entospletinib, and Cerdulatinib. The analysis is supported by available preclinical and clinical data to inform future research and development decisions.
Spleen tyrosine kinase is a critical mediator of signal transduction in various hematopoietic cells, playing a key role in the downstream signaling of the B-cell receptor (BCR) and Fc receptors (FcR). This has made it an attractive therapeutic target for a range of autoimmune diseases and hematological malignancies.
Mechanism of Action: Targeting the Syk Signaling Pathway
This compound, like other Syk inhibitors, acts as an ATP-competitive inhibitor of the Syk kinase domain. By blocking the phosphorylation of downstream substrates, these inhibitors disrupt the signaling cascades that lead to cellular activation, proliferation, and survival. The binding of an antigen to the B-cell receptor (BCR) or an immune complex to an Fc receptor (FcR) triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src-family kinases. Syk
A Head-to-Head Comparison: PRT-060318 (Syk Inhibitor) Versus BTK Inhibitors in B-cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
The B-cell receptor (BCR) signaling pathway is a critical therapeutic target in a multitude of B-cell malignancies. Its constitutive activation drives the proliferation and survival of malignant B-cells. This guide provides a detailed comparison of two key therapeutic strategies targeting this pathway: the investigational Spleen Tyrosine Kinase (Syk) inhibitor, PRT-060318, and the established class of Bruton's Tyrosine Kinase (BTK) inhibitors. This comparison is based on their distinct mechanisms of action, preclinical efficacy, and the experimental data supporting their potential therapeutic utility.
Mechanism of Action: Targeting the BCR Signaling Cascade at Different Nodes
The BCR signaling cascade is initiated upon antigen binding, leading to the sequential activation of several critical kinases. This compound and BTK inhibitors intervene at different key points within this pathway.
This compound , a selective inhibitor of Spleen Tyrosine Kinase (Syk), targets an early and pivotal component of the BCR signaling pathway.[1] Syk is activated following antigen binding to the BCR and is responsible for phosphorylating downstream signaling molecules, including Bruton's Tyrosine Kinase (BTK).[1] By inhibiting Syk, this compound aims to halt the initiation of the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells.[1]
BTK inhibitors , such as the first-generation ibrutinib (B1684441) and the second-generation acalabrutinib (B560132) and zanubrutinib (B611923), act on a kinase further downstream from Syk.[2][3][4] BTK is a crucial enzyme for B-cell maturation, proliferation, and survival.[2][3][4] These inhibitors, particularly the covalent ones, form a bond with a cysteine residue in the active site of BTK, leading to its irreversible inhibition and subsequent disruption of the BCR signaling pathway.[4] More recent non-covalent BTK inhibitors like pirtobrutinib (B8146385) have also been developed to overcome resistance mechanisms.[5][6][7]
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize the available preclinical data for this compound and a selection of BTK inhibitors. It is important to note that these data are from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Kinase and Cell-Based Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) - Kinase Assay | B-cell Line | IC50 (nM) - Cell-Based Assay | Reference |
| This compound | Syk | 4 | Ramos (Burkitt's Lymphoma) | 15.85 (p-Erk1/2) | [8][9][10][11] |
| Primary B-cells | 630.96 (CD69 expression) | [8] | |||
| Ibrutinib | BTK | 0.5 | Pre-BCR+ B-ALL | Modest reduction in proliferation | [12][13] |
| BTK | 11 (Autophosphorylation) | [13] | |||
| Acalabrutinib | BTK | 3 | [2] | ||
| Zanubrutinib | BTK | N/A | [3][4] | ||
| Pirtobrutinib | BTK | N/A | Multiple B-cell lymphoma lines | Potent inhibition of proliferation | [5][6][7] |
N/A: Not available in the reviewed sources.
Table 2: In Vivo Efficacy in B-cell Malignancy Xenograft Models
| Compound | B-cell Malignancy Model | Dosing Regimen | Outcome | Reference |
| This compound | Not explicitly reported in B-cell malignancy xenograft models in the reviewed sources. Primarily studied in HIT models. | N/A | N/A | |
| Ibrutinib | Burkitt Lymphoma (Raji xenograft) | Dose-dependent | Significantly inhibited tumor progression and enhanced survival | [14] |
| Acalabrutinib | Canine B-cell NHL | 2.5-10 mg/kg | 25% Overall Response Rate | [2][15][16][17] |
| Zanubrutinib | Mantle Cell Lymphoma | 160 mg BID or 320 mg QD | 84% Overall Response Rate | [4] |
| Pirtobrutinib | ABC-DLBCL and MCL xenografts | N/A | Significantly inhibited tumor growth | [5][6][7] |
BID: twice a day; QD: once a day; NHL: Non-Hodgkin Lymphoma; ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma; MCL: Mantle Cell Lymphoma.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of Syk and BTK inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescent ADP-Glo™ Format)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against its target kinase.
Materials and Reagents:
-
Recombinant human Syk or BTK enzyme
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (this compound or BTK inhibitor)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase Buffer
-
ATP
-
DMSO
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. Prepare solutions of the kinase, substrate, and ATP at the desired concentrations.
-
Plate Setup: Add the kinase, substrate, and serially diluted inhibitor to the wells of a microplate.
-
Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which generates a luminescent signal proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Protocol 2: In Vivo B-cell Lymphoma Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse model.
Materials and Reagents:
-
Human B-cell lymphoma cell line (e.g., Raji, TMD8)
-
Immunocompromised mice (e.g., NOD-SCID)
-
Test compound (this compound or BTK inhibitor)
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human B-cell lymphoma cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers.
-
Group Assignment and Treatment: When tumors reach a predetermined average size, randomize the mice into treatment and control groups. Administer the test compound or vehicle according to the planned dosing schedule (e.g., oral gavage daily).
-
Efficacy Assessment: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified size. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Concluding Remarks
Targeting the BCR signaling pathway has proven to be a highly successful strategy in the treatment of B-cell malignancies. While BTK inhibitors are now a cornerstone of therapy for several of these diseases, the development of Syk inhibitors like this compound offers a promising alternative therapeutic approach by targeting a more upstream node in the signaling cascade.
The preclinical data for this compound demonstrates potent and selective inhibition of Syk, leading to the disruption of downstream signaling. The extensive clinical success of BTK inhibitors validates the importance of this pathway. The key distinction lies in the point of intervention. Targeting Syk has the potential to block signaling before it reaches BTK, which could be advantageous in certain contexts, including potential mechanisms of resistance to BTK inhibitors that may not affect upstream signaling.
However, a direct comparison with the highly effective BTK inhibitors in head-to-head clinical trials is necessary to definitively determine the relative efficacy and safety of this compound. Future research will be crucial to identify the patient populations most likely to benefit from Syk inhibition and to understand its potential role in overcoming resistance to existing therapies, thereby further refining the therapeutic landscape for B-cell malignancies.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ushelf.com [ushelf.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Ibrutinib inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma | PLOS One [journals.plos.org]
- 16. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Syk Inhibitors: PRT-060318 vs. R406
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key Spleen Tyrosine Kinase (Syk) Inhibitors
In the landscape of kinase inhibitors, particularly those targeting spleen tyrosine kinase (Syk), PRT-060318 and R406 have emerged as critical tools for preclinical research and drug development. Both molecules are potent inhibitors of Syk, a non-receptor tyrosine kinase integral to the signaling pathways of various immune cells.[1] This guide provides a comprehensive head-to-head comparison of this compound and R406, presenting their performance, supporting experimental data, and detailed methodologies to aid researchers in selecting the appropriate inhibitor for their specific needs.
Core Mechanism of Action: Targeting the Syk Signaling Cascade
Both this compound and R406 function as ATP-competitive inhibitors of the Syk kinase domain.[1][2] Syk is a crucial transducer of signals from immunoreceptors containing immunoreceptor tyrosine-based activation motifs (ITAMs), such as the B-cell receptor (BCR) and Fc receptors (FcRs).[1][3] Upon receptor engagement, Syk is recruited to phosphorylated ITAMs, initiating a signaling cascade that leads to the activation of downstream pathways responsible for cellular proliferation, survival, differentiation, and inflammatory responses. By blocking the ATP-binding pocket of Syk, both this compound and R406 prevent the phosphorylation of downstream substrates, effectively abrogating this signaling cascade.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and R406 from various in vitro and in vivo studies.
Table 1: Comparative Inhibitory Activity (IC50/Ki)
| Inhibitor | Target/Assay | Cell Type/System | IC50/Ki Value | Reference |
| This compound | Syk (biochemical assay) | Cell-free | 4 nM | |
| Erk1/2 Phosphorylation | Ramos (Burkitt's lymphoma B-cell) | 15.85 nM | ||
| CD69 Expression | Primary B-cells | 631 nM | ||
| Convulxin-induced Platelet Aggregation | Human Platelet-Rich Plasma | 2.5 µM | ||
| R406 | Syk (biochemical assay) | Cell-free | 41 nM | |
| Syk (biochemical assay) | Cell-free | Ki = 30 nM | ||
| IgE-mediated Degranulation | Cultured Human Mast Cells | EC50 = 56-64 nM |
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Target | Selectivity Profile | Reference |
| This compound | Syk | Highly selective. At 50 nM, inhibits Syk by 92%, while a panel of 139 other kinases retained >70% activity. | |
| R406 | Syk | Less selective. Active at many other protein kinases at therapeutically relevant concentrations, including VEGFR2, FLT3, and RET. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Principle: The assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific substrate peptide by the kinase. The reduction in phosphorylation in the presence of an inhibitor is quantified to determine its potency.
Protocol Outline:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound or R406) in DMSO.
-
Reaction Setup: In a 96-well plate, add the test compound, purified Syk kinase, and the specific substrate peptide to the kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for Syk.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination and Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Platelet Aggregation Assay
This assay assesses the effect of an inhibitor on platelet activation and aggregation.
Principle: Platelet-rich plasma (PRP) is treated with an agonist that induces aggregation via a Syk-dependent pathway (e.g., convulxin or HIT immune complexes). The change in light transmission through the PRP, which increases as platelets aggregate, is measured over time.
Protocol Outline:
-
PRP Preparation: Prepare PRP from whole blood collected in 3.2% sodium citrate (B86180) by centrifugation.
-
Incubation: Incubate PRP with various concentrations of the test inhibitor (this compound or R406) or vehicle (DMSO) at 37°C.
-
Agonist Addition: Add a platelet agonist to initiate aggregation. For example, to model heparin-induced thrombocytopenia (HIT), a mixture of PF4 and heparin followed by a HIT-like antibody can be used.
-
Measurement: Record the change in light transmission over a defined period using a platelet aggregometer.
-
Data Analysis: Determine the final percentage of aggregation and calculate the inhibitory effect of the compound at different concentrations.
In Vivo Transgenic Mouse Model of Heparin-Induced Thrombocytopenia (HIT)
This in vivo model is used to evaluate the efficacy of Syk inhibitors in preventing thrombocytopenia and thrombosis.
Principle: Transgenic mice expressing human FcγRIIA and human platelet factor 4 are used to mimic human HIT. A HIT-like monoclonal antibody and heparin are administered to induce thrombocytopenia and thrombosis. The efficacy of the test compound is evaluated by its ability to prevent the drop in platelet count and reduce thrombosis.
Protocol Outline:
-
HIT Induction: Administer a HIT-like monoclonal antibody (e.g., KKO) to the transgenic mice on day 0. From days 1 to 7, administer heparin once daily.
-
Treatment: Administer the test compound (e.g., this compound) or vehicle orally twice a day from days 1 to 7.
-
Monitoring: Monitor platelet counts daily by collecting blood samples.
-
Thrombosis Assessment: At the end of the study, assess thrombosis, for example, by histological analysis of lung tissue or using a novel thrombosis visualization technique.
Mandatory Visualization
Caption: Inhibition of ITAM-mediated signaling by this compound and R406.
Caption: General experimental workflow for evaluating Syk inhibitors.
Concluding Remarks
Both this compound and R406 are potent inhibitors of Syk kinase, effectively blocking ITAM-mediated signaling in various cell types. The primary distinction lies in their selectivity profile. This compound demonstrates high selectivity for Syk, which can be advantageous in minimizing off-target effects. In contrast, R406 exhibits a broader kinase inhibition profile, which may contribute to a more complex pharmacological effect, potentially encompassing both beneficial and adverse outcomes.
The choice between this compound and R406 will ultimately depend on the specific research question. For studies requiring a highly specific probe of Syk function, this compound is the superior choice. For broader investigations or when the multi-kinase activity of R406 is of interest, it remains a relevant tool. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their experimental designs.
References
Validating PRT-060318 Efficacy with a Second Syk Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spleen tyrosine kinase (Syk) inhibitor PRT-060318 with a well-characterized alternative, Fostamatinib. The validation of experimental results with a second, distinct inhibitor is crucial for confirming on-target effects and ruling out potential off-target artifacts. This document summarizes key performance data, provides detailed experimental protocols for validating Syk inhibition, and visualizes the underlying signaling pathways and workflows.
Data Presentation: Comparative Inhibitor Activity
| Inhibitor | Target | Assay Type | IC50 Value | Reference(s) |
| This compound | Syk | Biochemical | 4 nM | [1][2] |
| Fostamatinib (R406) | Syk | Biochemical | 41 nM | [3] |
Note: IC50 values are dependent on specific experimental conditions, such as ATP concentration in biochemical assays.
Syk Signaling Pathway and Inhibition
Spleen tyrosine kinase (Syk) is a critical non-receptor tyrosine kinase that mediates signal transduction downstream of immunoreceptors, such as the B-cell receptor (BCR). Upon receptor engagement, Syk is activated and proceeds to phosphorylate downstream targets, including B-cell linker protein (BLNK), which leads to the activation of pathways involving extracellular signal-regulated kinase (ERK) and protein kinase B (AKT). These pathways are crucial for cell proliferation, survival, and differentiation. Both this compound and Fostamatinib act as ATP-competitive inhibitors of Syk, thereby blocking this signaling cascade.
Experimental Protocols
To validate the effects of this compound and a secondary Syk inhibitor, a Western blot analysis to measure the phosphorylation of Syk and its downstream targets is a standard and effective method.
Western Blot Analysis of Syk, BLNK, ERK, and AKT Phosphorylation
This protocol provides a method to assess the dose-dependent inhibition of Syk signaling in a relevant cell line (e.g., B-cell lymphoma).
1. Cell Culture and Treatment:
-
Culture B-cell lymphoma cells (e.g., Ramos) in appropriate media.
-
Seed cells at a density to achieve 70-80% confluency.
-
Pre-treat cells with a dose range of this compound or the second Syk inhibitor (e.g., Fostamatinib/R406) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate cells with an appropriate agonist (e.g., anti-IgM) for 15-30 minutes to induce BCR signaling.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Syk (Tyr525/526), phospho-BLNK (Tyr84), phospho-ERK1/2 (Thr202/Tyr204), and phospho-AKT (Ser473).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total Syk, BLNK, ERK, and AKT, or a housekeeping protein like β-actin.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Conclusion
Validating the results of this compound with a second, structurally distinct Syk inhibitor such as Fostamatinib is essential for confirming that the observed biological effects are due to the specific inhibition of Syk. The provided protocols and diagrams offer a framework for researchers to design and execute experiments to rigorously assess the on-target efficacy of this compound and compare its performance with other inhibitors in the class. This comparative approach strengthens the confidence in experimental findings and provides a more complete understanding of the therapeutic potential of novel Syk inhibitors.
References
- 1. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of PRT-060318 and Cerdulatinib: A Guide for Researchers
In the landscape of targeted therapies for hematological malignancies and inflammatory disorders, inhibitors of key signaling kinases have become paramount. This guide provides a detailed comparative analysis of two significant small molecule inhibitors: PRT-060318, a highly selective Spleen Tyrosine Kinase (Syk) inhibitor, and cerdulatinib (B612036), a dual inhibitor of Syk and Janus Kinases (JAK). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, target specificities, and relevant experimental data to inform further investigation.
Introduction and Overview
This compound is a potent and selective, ATP-competitive inhibitor of Syk, a critical non-receptor tyrosine kinase.[1][2] Syk plays a central role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[2][3] Its inhibition is a promising strategy for treating B-cell malignancies and autoimmune diseases like heparin-induced thrombocytopenia (HIT).[1]
Cerdulatinib (also known as PRT062070) is an orally active, multi-targeted tyrosine kinase inhibitor that dually targets Syk and members of the JAK family (JAK1, JAK2, JAK3, and TYK2). By simultaneously blocking BCR signaling and cytokine-mediated JAK-STAT pathways, cerdulatinib offers a broader therapeutic approach for various B-cell and T-cell malignancies. It is currently under investigation in clinical trials for these indications.
Mechanism of Action: Distinct and Overlapping Pathways
Both this compound and cerdulatinib target Syk, a pivotal kinase in the B-cell receptor signaling cascade. However, cerdulatinib's broader mechanism extends to the JAK-STAT pathway, which is crucial for cytokine signaling in immune cells.
This compound: Selective Syk Inhibition
This compound functions by selectively binding to the ATP-binding pocket of Syk, preventing the phosphorylation of downstream substrates. This effectively abrogates signaling from immunoreceptor tyrosine-based activation motifs (ITAMs) found in the BCR and Fc receptors. Inhibition of this pathway in B-cells leads to decreased proliferation and survival, while in platelets, it prevents Fc receptor-mediated activation and aggregation.
Cerdulatinib: Dual Syk and JAK Inhibition
Cerdulatinib inhibits both Syk and the JAK family of kinases. This dual activity allows it to block two major signaling pathways that promote the survival and proliferation of malignant lymphocytes. The inhibition of Syk disrupts BCR signaling, while the inhibition of JAKs (primarily JAK1 and JAK3) interferes with signals from cytokine receptors, thereby blocking the JAK-STAT pathway. This combined blockade can be particularly effective in lymphomas where both pathways are active.
Target Specificity and Potency
A critical differentiator for kinase inhibitors is their specificity, which influences both efficacy and potential off-target toxicities. This compound is characterized by its high selectivity for Syk, whereas cerdulatinib has a broader kinase inhibition profile by design.
| Target | This compound IC₅₀ (nM) | Cerdulatinib IC₅₀ (nM) | Reference(s) |
| Syk | 4 | 32 | , |
| JAK1 | >70% activity at 50nM | 12 | , |
| JAK2 | >70% activity at 50nM | 6 | , |
| JAK3 | >70% activity at 50nM | 8 | , |
| TYK2 | Not Reported | 0.5 |
This compound Selectivity Profile: In a broad kinase panel screen, this compound at a concentration of 50 nM (over 10-fold its Syk IC₅₀) inhibited Syk activity by 92%. Under the same conditions, the vast majority of 139 other kinases tested retained over 70% of their activity, highlighting its remarkable selectivity.
Cerdulatinib Selectivity Profile: Cerdulatinib is a multi-targeted inhibitor. In addition to its primary Syk and JAK targets, it has been shown to inhibit 19 other kinases with IC₅₀ values below 200 nM. While this provides a broader mechanism of action, it also increases the potential for off-target effects.
Comparative Preclinical and Clinical Insights
Both molecules have demonstrated significant activity in preclinical models and have advanced into clinical studies.
This compound has shown efficacy in preclinical models of chronic lymphocytic leukemia (CLL), where it effectively antagonizes BCR-triggered survival signals. It has also been extensively studied in models of heparin-induced thrombocytopenia (HIT), where it prevents both thrombocytopenia and thrombosis by inhibiting FcγRIIA-mediated platelet activation.
Cerdulatinib has demonstrated broad anti-tumor activity in both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of diffuse large B-cell lymphoma (DLBCL). It induces apoptosis and causes cell cycle arrest in lymphoma cell lines. Clinical trials have shown that cerdulatinib is generally well-tolerated and has clinical activity in patients with relapsed/refractory follicular lymphoma and peripheral T-cell lymphoma (PTCL). One study in adult T-cell leukemia/lymphoma (ATLL) cell lines directly showed that cerdulatinib was more potent at suppressing cell proliferation and reducing viability than selective SYK (PRT060318) or pan-JAK inhibitors alone.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used to characterize these inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Methodology:
-
Reaction Setup: In a microplate, combine the purified kinase enzyme (e.g., Syk, JAK1) and a specific peptide substrate in a kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (this compound or cerdulatinib) or vehicle control (DMSO) to the wells and pre-incubate.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and a labeled ATP (e.g., [γ-³³P]ATP) at a concentration near the Kₘ for the enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the substrate on a filter membrane and measuring radioactivity. For non-radioactive methods like ADP-Glo™, luminescence is measured, which correlates with the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability / Proliferation Assay (MTT/CellTiter-Glo®)
This cell-based assay measures the metabolic activity of cells as an indicator of viability and proliferation following treatment with an inhibitor.
Methodology:
-
Cell Plating: Seed cells (e.g., DLBCL cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight if applicable.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, cerdulatinib, or vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO).
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Signal Measurement: Read the absorbance (for MTT) at a specific wavelength or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot cell viability against drug concentration to calculate the IC₅₀.
Conclusion
This compound and cerdulatinib are both potent kinase inhibitors with significant therapeutic potential, yet they possess distinct profiles that make them suitable for different applications.
-
This compound stands out for its high selectivity for Syk . This makes it an excellent tool for specifically interrogating the role of Syk-dependent pathways and a potentially safer therapeutic agent where only Syk inhibition is desired, minimizing off-target effects. Its demonstrated efficacy in preclinical HIT models is particularly noteworthy.
-
Cerdulatinib offers a broader, dual-targeting approach by inhibiting both Syk and JAK kinases. This provides a powerful mechanism to overcome resistance and target malignancies driven by both BCR and cytokine signaling. Its clinical activity in various lymphomas supports the rationale for this dual inhibition strategy.
The choice between a highly selective inhibitor like this compound and a multi-targeted agent like cerdulatinib will depend on the specific biological question or therapeutic indication. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their ongoing and future studies.
References
PRT-060318: A Novel Syk Inhibitor Poised to Redefine Preclinical Heparin-Induced Thrombocytopenia Treatment
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the novel Spleen Tyrosine Kinase (Syk) inhibitor, PRT-060318, against the current standard of care in preclinical models of Heparin-Induced Thrombocytopenia (HIT). This document synthesizes available experimental data to provide an objective overview of this compound's performance and potential as a targeted therapy for this life-threatening, immune-mediated disorder.
Heparin-Induced Thrombocytopenia (HIT) is a paradoxical prothrombotic condition arising from an immune response to heparin. The formation of antibodies against platelet factor 4 (PF4)-heparin complexes triggers platelet activation via the FcγRIIA receptor, leading to thrombocytopenia and a high risk of thrombosis. Current standard-of-care treatments primarily target downstream coagulation factors. This compound, however, represents a paradigm shift by targeting the initial step of platelet activation through the inhibition of Spleen Tyrosine Kinase (Syk), a critical signaling molecule downstream of FcγRIIA.
Comparative Efficacy in Preclinical HIT Models
Direct head-to-head preclinical studies comparing this compound with standard-of-care agents in a validated HIT model are not publicly available. However, by examining data from independent studies, a comparative overview can be constructed.
Table 1: Preclinical Efficacy of this compound in a Transgenic Mouse Model of HIT
| Parameter | Vehicle Control | This compound (30 mg/kg) | Outcome |
| Nadir Platelet Count (% of baseline) | 47.8% ± 10.1% | 89.7% ± 3.69% | This compound significantly prevented the drop in platelet counts.[1] |
| Thrombosis | Severe thrombosis observed | Significantly reduced thrombosis | This compound demonstrated a marked reduction in thrombus formation.[1][2] |
| HIT Immune Complex-Induced Platelet Aggregation (in vitro) | 50% - 60% | Completely inhibited | PRT-030618 effectively blocked platelet aggregation induced by HIT antibodies.[1][3] |
Table 2: Preclinical and In Vitro Data for Standard of Care Agents in HIT Models
| Agent | Preclinical Model/Assay | Key Findings |
| Fondaparinux (B3045324) | Murine model of HIT | Unable to prevent the development of thrombocytopenia. |
| Argatroban (B194362) | Various animal models of thrombosis (not HIT-specific) | Effective antithrombotic agent.[4] No specific data on platelet count in a HIT model was found. |
| Rivaroxaban (B1684504) (DOAC) | In vitro human platelet assays | Did not induce platelet activation in the presence of HIT antibodies. No in vivo preclinical data in a HIT model was found. |
| Apixaban (DOAC) | In vitro human platelet assays | Showed a consistent absence of platelet activation with HIT antibodies.[5] No in vivo preclinical data in a HIT model was found. |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the experimental design used in preclinical studies, the following diagrams are provided.
Experimental Protocols
In Vivo Transgenic HIT Mouse Model
-
Animal Model: Transgenic mice expressing the human FcγRIIA receptor are utilized, as this receptor is crucial for HIT pathogenesis.
-
Induction of HIT: Mice are administered KKO, a murine monoclonal HIT-like antibody, via intraperitoneal injection. Subsequently, daily subcutaneous injections of heparin are given to induce the formation of pathogenic immune complexes.[1][2]
-
Treatment: The experimental group receives this compound orally, while the control group receives a vehicle control.[1][2]
-
Monitoring: Platelet counts are monitored regularly to assess the development of thrombocytopenia. Thrombosis is evaluated at the end of the study.[1][2]
In Vitro Platelet Aggregation Assay
-
Platelet Preparation: Platelet-rich plasma (PRP) is prepared from human or transgenic mouse blood.
-
Immune Complex Formation: HIT-like immune complexes are formed by incubating PF4 and heparin.
-
Assay: The PRP is incubated with either this compound or a vehicle control. Aggregation is then initiated by adding the HIT-like immune complexes. Platelet aggregation is measured by monitoring the increase in light transmission over time.[1]
Discussion and Future Directions
The available preclinical data strongly suggest that this compound is a highly effective agent in preventing the key pathological features of HIT in a relevant animal model. Its mechanism of action, targeting the initial platelet activation step, offers a distinct advantage over current anticoagulants that act further down the coagulation cascade.
While direct comparative preclinical studies are lacking, the inability of fondaparinux to prevent thrombocytopenia in a similar model highlights the potential superiority of this compound's targeted approach. The absence of in vivo preclinical data for argatroban and DOACs in a HIT model makes a direct comparison of their efficacy in preventing both thrombocytopenia and thrombosis challenging.
Future preclinical research should focus on direct, head-to-head comparative studies of this compound with standard-of-care agents like argatroban and DOACs in the transgenic HIT mouse model. Such studies would provide invaluable data to guide the clinical development of this promising new therapeutic for HIT.
References
- 1. Apixaban for treatment of confirmed heparin-induced thrombocytopenia: a case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Argatroban in the management of heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of rivaroxaban on biomarkers in blood and plasma: a review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apixaban as an alternate oral anticoagulant for the management of patients with heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of PRT-060318: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of the potent and selective spleen tyrosine kinase (Syk) inhibitor, PRT-060318.
This guide offers procedural, step-by-step instructions to ensure the safe management of this compound waste in a laboratory setting. Adherence to these protocols is essential for protecting laboratory personnel, the environment, and maintaining regulatory compliance. This information is intended to augment, not supplant, your institution's existing safety and waste management protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for comprehensive information on potential hazards, personal protective equipment (PPE), and emergency procedures.
Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound in its solid form or in solution.[1]
-
Avoid Inhalation and Contact: Take measures to prevent the generation of dust when working with solid this compound.[1] Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]
-
Ventilation: Handle this compound in a well-ventilated area.[1] For procedures that may generate aerosols or when preparing stock solutions, it is preferable to work within a chemical fume hood.[1]
Disposal Plan: A Step-by-Step Guide
The disposal of this compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of in regular trash or poured down the drain. [1]
Step 1: Waste Segregation and Collection [1]
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Place contaminated disposable materials such as weigh boats, pipette tips, and gloves into a designated, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container material is compatible with the solvents used (e.g., use a glass container for organic solvents).
-
-
Sharps Waste:
-
Dispose of any needles, syringes, or other sharp objects contaminated with this compound in a designated and puncture-proof sharps container.
-
Step 2: Storage [1]
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Segregate this compound waste from incompatible materials as specified in your institution's chemical hygiene plan.
Step 3: Professional Disposal [1]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
-
Do not attempt to treat or neutralize the chemical waste unless you are a trained professional following an approved protocol.
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 340.4 g/mol [2] |
| IC50 (Syk) | 4 nM[2][3][4] |
| Solubility in DMSO | 75 mg/mL (181.44 mM)[4] |
| Solubility in Water | 5.6 mg/mL (16.45 mM) (Sonication and heating recommended)[5] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years[6] |
| Storage (in Solvent) | -80°C for up to 2 years; -20°C for up to 1 year[3][6] |
Experimental Protocols
In Vitro B-Cell Receptor (BCR) Signaling Inhibition Assay
This generalized protocol is based on methodologies used to evaluate Syk inhibitors in chronic lymphocytic leukemia (CLL) cells.[6]
-
Cell Preparation: Isolate primary CLL cells from patient samples or use a suitable B-cell lymphoma cell line.
-
Pre-incubation with this compound: Pre-treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
BCR Stimulation: Stimulate the B-cells with an anti-IgM antibody to cross-link the B-cell receptors and activate the downstream signaling pathway.
-
Analysis: Lyse the cells and analyze the phosphorylation of downstream signaling proteins (e.g., Syk, ERK) via techniques such as Western Blot or flow cytometry to determine the inhibitory effect of this compound.
Visualizing the Disposal Workflow
Caption: this compound Hazardous Waste Disposal Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PRT-060318
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of PRT-060318, a potent and selective spleen tyrosine kinase (Syk) inhibitor. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended to supplement, not replace, your institution's established safety and waste management protocols.
Essential Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains comprehensive information regarding potential hazards, personal protective equipment (PPE), and emergency procedures.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound in solid or solution form.[1] This includes:
-
Safety Glasses: To protect against splashes and airborne particles.
-
Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.
-
Lab Coat: To protect clothing and skin from contamination.
Handling Procedures
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when preparing stock solutions or performing procedures that could generate aerosols or dust.[1]
-
Avoid Inhalation and Contact: Prevent the generation of dust when working with the solid form. Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C (long-term) | ≥ 4 years |
| 4°C (short-term) | Up to 2 years[2] | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[2] |
| -20°C | Up to 1 year |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.
Operational Plans: Preparation of Solutions
The solubility of this compound is dependent on the solvent.
| Solvent | Concentration |
| DMSO | 75 mg/mL (181.44 mM) |
| DMF | 3 mg/mL |
| DMF:PBS (pH 7.2) (1:30) | 0.03 mg/mL |
| Ethanol | Insoluble |
| PBS (pH 7.2) | Insoluble |
When preparing stock solutions, use fresh, anhydrous DMSO as moisture can reduce the compound's solubility. For aqueous solutions, sonication may be necessary to aid dissolution; it is recommended to prepare these fresh and use them promptly.
Disposal Plan: Managing Hazardous Waste
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of in regular trash or poured down the drain.
Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container. Contaminated materials such as weigh boats, pipette tips, and gloves should be placed in a designated, sealed hazardous waste bag or container.
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
Storage and Disposal
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Segregate this compound waste from incompatible materials as outlined in your institution's chemical hygiene plan.
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
Experimental Protocols
This compound is a potent and selective inhibitor of spleen tyrosine kinase (Syk) with an IC50 of 4 nM. It has been utilized in various preclinical studies, particularly in models of chronic lymphocytic leukemia (CLL) and heparin-induced thrombocytopenia (HIT).
In Vitro Platelet Aggregation Assay
This protocol assesses the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry (LTA).
Methodology:
-
Prepare Platelet-Rich Plasma (PRP): Collect human or mouse whole blood in 3.2% sodium citrate. Centrifuge at a low speed to obtain PRP.
-
Prepare Stock Solutions: Prepare a stock solution of this compound in DMSO. Further dilute in a suitable buffer to achieve desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.
-
Platelet Aggregation Assay:
-
Adjust the platelet count of the PRP to 2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP).
-
Pre-warm PRP samples to 37°C.
-
Pre-incubate the PRP with varying concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C in an aggregometer.
-
Initiate aggregation by adding a platelet agonist (e.g., convulxin, collagen-related peptide, or HIT immune complexes).
-
Record the change in light transmission for 5-10 minutes to measure platelet aggregation.
-
Western Blot Analysis of Syk Phosphorylation
This protocol is for analyzing the phosphorylation of Syk at Tyr525/526 in response to cellular stimulation and its inhibition by this compound.
Methodology:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., Ramos B-cells) at a suitable density and allow them to recover overnight.
-
Optional: Serum starve cells for 2-4 hours to reduce basal phosphorylation.
-
Pre-incubate cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., anti-IgM for B-cells) for a predetermined time (e.g., 5-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the protein concentration.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-Syk (Tyr525/526) and total Syk.
-
Incubate with a secondary antibody and visualize the bands using an appropriate detection system.
-
In Vivo Heparin-Induced Thrombocytopenia (HIT) Mouse Model
This in vivo model evaluates the efficacy of this compound in preventing thrombocytopenia and thrombosis.
Methodology:
-
Animal Model: Utilize a transgenic mouse model susceptible to a HIT-like phenotype.
-
Induction of HIT: Administer a HIT-like monoclonal antibody (e.g., KKO) and heparin to induce thrombocytopenia and thrombosis.
-
Treatment Groups:
-
Control Group: Receives a vehicle (e.g., sterile water).
-
Treatment Group: Receives this compound orally (e.g., 30 mg/kg, twice daily).
-
-
Monitoring: Regularly monitor platelet counts.
Signaling Pathways and Experimental Workflows
Syk Signaling Pathway in B-Cells and Inhibition by this compound
This compound is a selective inhibitor of Syk, a key kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding, the BCR clusters, leading to the phosphorylation of ITAMs within the receptor complex. Syk is recruited to these phosphorylated ITAMs and becomes activated, initiating a downstream signaling cascade that results in B-cell activation, proliferation, and differentiation. This compound competitively inhibits ATP binding to the Syk kinase domain, thereby blocking its catalytic activity and abrogating the downstream signaling.
Caption: this compound inhibits B-cell activation by blocking Syk phosphorylation.
Fc Receptor Signaling in Platelets and Inhibition by this compound
In conditions like HIT, immune complexes bind to and cross-link FcγRIIA receptors on platelets. This triggers the phosphorylation of the ITAMs within the FcγRIIA cytoplasmic tail by Src-family kinases. Syk is then recruited to these phosphorylated ITAMs, leading to its activation and subsequent downstream signaling that results in platelet activation and aggregation. This compound inhibits this process by blocking Syk activation.
Caption: this compound blocks platelet activation by inhibiting Syk in FcR signaling.
Experimental Workflow for In Vivo HIT Mouse Model
The following diagram illustrates the logical flow of an in vivo study designed to evaluate the efficacy of this compound in a murine model of HIT.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
